(S,R,S)-AHPC-PEG2-C4-Cl
Description
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Properties
Molecular Formula |
C32H47ClN4O6S |
|---|---|
Molecular Weight |
651.3 g/mol |
IUPAC Name |
1-[2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39) |
InChI Key |
VVGFRQKHZOZAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O |
Origin of Product |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-PEG2-C4-Cl: A Technical Guide to a VHL-Recruiting PROTAC Linker
(S,R,S)-AHPC-PEG2-C4-Cl is a synthetic chemical compound extensively utilized in the field of targeted protein degradation. As a heterobifunctional molecule, it serves as a crucial building block in the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical structure, properties, and its application in research, particularly for scientists and professionals in drug development.
Core Concepts and Chemical Structure
This compound, also known by its synonym VH032-PEG2-C4-Cl, is a ligand-linker conjugate for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its structure is composed of three key components:
-
A VHL Ligand: The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety, which is a potent and well-characterized binder to the VHL E3 ligase.[1]
-
A PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) spacer. The inclusion of a PEG linker can enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.
-
A C4-Cl Linker: A four-carbon alkyl chain terminating in a chlorine atom. This chloroalkane serves as a reactive handle for covalent attachment to a target protein, most notably the HaloTag fusion protein.[2][3]
The strategic combination of these elements allows this compound to be readily conjugated to a ligand for a specific protein of interest, thereby generating a PROTAC capable of inducing the degradation of that target protein.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₄₇ClN₄O₆S |
| Molecular Weight | 651.26 g/mol |
| CAS Number | 1835705-57-1 |
| Appearance | Light yellow to yellow oil |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage | Recommended storage at -20°C for short-term and -80°C for long-term stability.[1] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
When conjugated to a target protein ligand, the resulting PROTAC molecule containing the this compound moiety hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Application in Degradation of HaloTag Fusion Proteins
A primary and well-documented application of this compound is in the creation of "HaloPROTACs," which are designed to degrade proteins that have been fused with the HaloTag protein.[2][3] The chloroalkane linker of this compound forms a covalent bond with the HaloTag, while the (S,R,S)-AHPC moiety recruits the VHL E3 ligase, leading to the specific degradation of the HaloTag fusion protein. This has been demonstrated with the degradation of a GFP-HaloTag7 fusion protein in cell-based assays.[1]
Quantitative Data for a Structurally Similar HaloPROTAC
| Parameter | Value |
| DC₅₀ (Half-maximal Degradation Concentration) | 19 ± 1 nM |
| Dₘₐₓ (Maximum Degradation) | 90 ± 1 % |
| Time to 50% Degradation | 4 - 8 hours |
Experimental Protocols
The following are generalized protocols based on the methodologies used for evaluating HaloPROTACs for the degradation of HaloTag fusion proteins.[3]
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are transiently transfected with a plasmid encoding the GFP-HaloTag7 fusion protein using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
PROTAC Treatment
-
Stock Solution: A stock solution of the this compound-based PROTAC is prepared in DMSO (e.g., 10 mM).
-
Dosing: The PROTAC stock solution is serially diluted to the desired concentrations in cell culture medium.
-
Treatment: The medium on the transfected cells is replaced with the medium containing the PROTAC at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with the PROTAC for a specified period (e.g., 24 hours for dose-response curves, or various time points for time-course experiments).
Analysis of Protein Degradation
a) Western Blotting:
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the HaloTag and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the level of the target protein is normalized to the loading control.
b) Fluorescence-based Analysis:
-
Imaging: For fluorescently tagged proteins like GFP-HaloTag7, cells can be imaged directly using a fluorescence microscope after PROTAC treatment.
-
Flow Cytometry: Alternatively, cells can be harvested, and the GFP fluorescence can be quantified using a flow cytometer. The geometric mean fluorescence intensity is determined for each treatment condition.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a reactive chloroalkane handle, makes it particularly suitable for the development of PROTACs aimed at degrading HaloTag fusion proteins. The methodologies and data presented in this guide provide a comprehensive framework for the design, synthesis, and evaluation of PROTACs utilizing this versatile building block, paving the way for further advancements in the development of novel therapeutics based on targeted protein degradation.
References
The Lynchpin of Targeted Protein Degradation: A Technical Guide to the Mechanism of Action of (S,R,S)-AHPC-PEG2-C4-Cl in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the mechanism of action of (S,R,S)-AHPC-PEG2-C4-Cl, a pivotal chemical entity in the development of Proteolysis Targeting Chimeras (PROTACs). By elucidating its role in hijacking the ubiquitin-proteasome system, this document aims to provide researchers with the foundational knowledge required for the rational design and evaluation of novel protein degraders. This guide details the core mechanism, presents quantitative data from analogous PROTACs, outlines key experimental protocols, and provides visual diagrams to illustrate complex biological processes and workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by coopting the body's natural protein disposal machinery.[1] The molecule this compound is not a PROTAC itself, but rather a crucial building block consisting of three key components:
-
(S,R,S)-AHPC (VH032-NH2): This moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[2]
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol chain that provides the necessary spacing and flexibility for the PROTAC molecule. The linker's composition and length are critical determinants of a PROTAC's efficacy.[2]
-
C4-Cl Linker: A 4-carbon alkyl chain terminating in a chlorine atom. This reactive handle allows for the covalent attachment of a "warhead"—a ligand designed to bind to a specific protein of interest (POI).
The mechanism of action for a PROTAC constructed using this compound unfolds in a catalytic cycle, centered around the formation of a key ternary complex.
Ternary Complex Formation
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule, and the E3 ubiquitin ligase.[3] The (S,R,S)-AHPC portion of the PROTAC binds to the VHL E3 ligase complex, while the warhead, attached via the linker, simultaneously binds to the POI. The stability and conformation of this ternary complex are critical for the subsequent steps and are influenced by cooperative interactions between the two proteins, mediated by the PROTAC.[4]
Ubiquitination of the Target Protein
Once the ternary complex is formed, the VHL E3 ligase acts as a scaffold, bringing the POI into close proximity with an E2 ubiquitin-conjugating enzyme. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a molecular flag for degradation.
Proteasomal Degradation
The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading most intracellular proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule and the VHL E3 ligase are not consumed in this process and are released to engage and degrade additional target protein molecules, enabling them to act catalytically at sub-stoichiometric concentrations.[5]
Visualization of Core Mechanisms
To better illustrate the intricate processes involved, the following diagrams, generated using the DOT language, depict the key signaling pathway and a typical experimental workflow.
References
The Chloroalkane Handle of (S,R,S)-AHPC-PEG2-C4-Cl: An In-Depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the (S,R,S)-AHPC-PEG2-C4-Cl molecule, with a specific focus on the utility of its chloroalkane handle in the synthesis and application of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for VHL-based PROTACs, and visualize key pathways and workflows.
Core Concepts: Understanding the Molecular Architecture and Mechanism
This compound is a bifunctional molecule designed as a building block for the construction of PROTACs. PROTACs are an emerging therapeutic modality that co-opts the cell's natural protein disposal system to selectively eliminate proteins of interest (POIs). The molecule consists of three key components:
-
(S,R,S)-AHPC (Aryl-hydroxy-proline-cyclohexylalanine): This moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By binding to VHL, it recruits the cellular machinery responsible for tagging proteins for degradation.
-
PEG2-C4 Linker: This component is a short polyethylene (B3416737) glycol (PEG) and alkyl chain that physically separates the VHL ligand from the chloroalkane handle. The linker's length and composition are critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG component can also enhance the molecule's solubility.
-
Chloroalkane Handle (-Cl): This reactive group is the key to the molecule's versatility. It acts as an electrophile, enabling the covalent attachment of a "warhead"—a ligand that binds to the protein of interest. This covalent linkage is most notably exploited in the creation of "HaloPROTACs," which target proteins fused to the HaloTag enzyme.
The general mechanism of action for a PROTAC synthesized from this compound is a catalytic cycle that leads to the degradation of the target protein.
The Chloroalkane Handle: Reactivity and Conjugation
The chloroalkane handle is a key feature of this compound, enabling the straightforward synthesis of PROTACs through covalent conjugation.
Reaction with HaloTag
The chloroalkane moiety is specifically designed to react with the HaloTag, a modified haloalkane dehalogenase. The reaction proceeds via a nucleophilic substitution mechanism, where an aspartate residue in the HaloTag's active site attacks the carbon atom of the chloroalkane, displacing the chloride and forming a stable, covalent ester bond.[1][2][3][4] This highly specific and irreversible reaction makes the HaloTag system an excellent tool for studying PROTACs, as any protein of interest can be endogenously tagged with HaloTag using CRISPR/Cas9 technology, and then targeted for degradation by a "HaloPROTAC" like one synthesized from this compound.
Conjugation to Amine-Containing Warheads
The chloroalkane can also be used to conjugate to small molecule "warheads" that contain a nucleophilic group, such as a primary or secondary amine. This reaction is a standard nucleophilic aliphatic substitution (SN2) reaction.
Quantitative Data for VHL-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize quantitative data for various VHL-based PROTACs, including those with PEG linkers and those targeting specific proteins.
Table 1: Degradation Efficiency of HaloPROTACs
| HaloPROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3-10 | ~95 | [5] |
| HaloPROTAC-E | VPS34-Halo | HEK293 | 3-10 | ~95 | [5] |
| HaloPROTAC3 | HaloTag Fusion | HEK293 | 8.1 - 18.6 | ~80 | [3] |
Table 2: Degradation Efficiency of VHL-based PROTACs Targeting Kinases
| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P3 | EGFRdel19 | Not Specified | HCC827 | 0.51 | >90 | [6] |
| P3 | EGFRL858R/T790M | Not Specified | H1975 | 126.2 | >90 | [6] |
| MS39 | Mutant EGFR | Not Specified | H3255 | ~10 | >90 | [2] |
| NC-1 | BTK | PEG6 | Mino | 2.2 | 97 | [7] |
| IR-2 | BTK | PEG | Mino | <10 | ~90 | [7] |
| UNC9036 | STING | Not Specified | Caki-1 | 227 | >80 | [8] |
| J-6 | PI3Kβ | Alkyl/PEG | MCF-7/ADM | <100 | >80 | [9] |
| J-9 | PI3Kβ | Alkyl/PEG | MCF-7/ADM | <100 | >90 | [9] |
| GP262 | PI3Kγ / mTOR | C8 Alkyl | MDA-MB-231 | 42.23 / 45.4 | 88.6 / 74.9 | [10] |
Experimental Protocols
Protocol for Conjugation of this compound to an Amine-Containing Warhead
This protocol describes a general method for the synthesis of a PROTAC by reacting the chloroalkane handle with a primary or secondary amine on the target protein ligand ("warhead").
Materials:
-
This compound
-
Amine-containing warhead
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing warhead (1 equivalent) and a slight excess of DIPEA (1.1-1.5 equivalents) in the chosen solvent.
-
Addition of Chloroalkane: To the stirred solution, add this compound (1 equivalent).
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of starting materials and the formation of the desired product.
-
Work-up: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using a suitable method, such as preparative reverse-phase High-Performance Liquid Chromatography (HPLC), to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[6][7]
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by VHL-based PROTACs and a typical experimental workflow.
EGFR Signaling Pathway and PROTAC Intervention
VHL-based PROTACs have been developed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[2][4][6]
A General Experimental Workflow for PROTAC Evaluation
The development and characterization of a novel PROTAC follows a logical progression of experiments.
Conclusion
The this compound molecule, with its reactive chloroalkane handle, represents a versatile and powerful tool for the construction of VHL-recruiting PROTACs. Its utility in the HaloPROTAC system provides a streamlined approach for studying targeted protein degradation of endogenously tagged proteins. A thorough understanding of its chemistry, coupled with robust experimental protocols for synthesis and evaluation, will continue to drive innovation in the exciting field of targeted protein degradation and the development of novel therapeutics.
References
- 1. How to Write a Technical White Paper (2025 Guide) [venngage.com]
- 2. The Ultimate Guide to Writing Technical White Papers | Compose.ly [compose.ly]
- 3. launchteaminc.com [launchteaminc.com]
- 4. trewmarketing.com [trewmarketing.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Graphviz [graphviz.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Deep Dive into V-HL-Based PROTACs: A Technical Guide to Design and Evaluation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. Among the E3 ubiquitin ligases hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has emerged as a robust and widely utilized component. This technical guide provides an in-depth exploration of the core principles governing the design of VHL ligand-based PROTACs, complete with detailed experimental protocols and quantitative data summaries to aid researchers in this dynamic field.
Core Principles of VHL-Based PROTAC Design
VHL-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the VHL E3 ligase, a ligand that targets a protein of interest (POI), and a chemical linker that connects the two.[1] The fundamental principle of their action is to induce proximity between the VHL E3 ligase and the POI, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]
The VHL E3 Ligase and its Ligands
The VHL protein is the substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[4] In its natural physiological role, VHL recognizes and binds to hydroxylated hypoxia-inducible factor-α (HIF-1α), marking it for degradation.[4] The development of small-molecule VHL ligands that mimic this interaction has been a critical breakthrough for the PROTAC field.[2][5] These ligands typically feature a hydroxyproline-like motif that is essential for binding to a specific pocket in the VHL protein.[][7] The structure-guided design and optimization of these ligands have led to potent and specific binders, such as VH032 and its derivatives, which are now widely used in PROTAC development.[7]
The Linker: More Than Just a Connection
The linker component of a PROTAC plays a crucial role that extends beyond simply connecting the two ligands. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (VHL-PROTAC-POI), which is a prerequisite for efficient protein degradation.[8][9] Key considerations for linker design include:
-
Length and Flexibility: The linker must be of an optimal length to allow for the favorable juxtaposition of VHL and the POI. Linkers that are too short may cause steric hindrance, while those that are too long can lead to unproductive binding and a decrease in effective molarity. Linker flexibility, often modulated by incorporating polyethylene (B3416737) glycol (PEG) chains or aliphatic linkers, can also impact ternary complex formation.[8][10]
-
Attachment Points: The points at which the linker is attached to the VHL ligand and the POI ligand are critical. These exit vectors determine the relative orientation of the two proteins within the ternary complex, which can affect the efficiency of ubiquitin transfer.[9]
-
Physicochemical Properties: The linker contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[10][11]
Ternary Complex Formation and Cooperativity
The formation of a stable ternary complex is a key determinant of PROTAC efficacy. The stability of this complex is influenced by the intrinsic binding affinities of the PROTAC for both the VHL E3 ligase and the POI, as well as by protein-protein interactions between VHL and the POI that are induced by the PROTAC.[9]
A crucial concept in ternary complex formation is cooperativity (α) . Positive cooperativity occurs when the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities.[12] This is often a desirable characteristic in PROTAC design and can be quantified using biophysical methods.[12]
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the intricate processes involved in VHL-based PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action for a VHL-based PROTAC.
Caption: General experimental workflow for PROTAC development.
Quantitative Data in PROTAC Evaluation
The systematic evaluation of PROTACs relies on the acquisition of quantitative data to compare the efficacy and properties of different molecules. The following tables summarize key parameters and their significance.
Table 1: Key Parameters for PROTAC Efficacy
| Parameter | Description | Typical Assay | Significance |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Western Blot, NanoBRET | A primary measure of PROTAC potency in a cellular context.[13] |
| Dmax | The maximum percentage of target protein degradation achieved by a PROTAC. | Western Blot, NanoBRET | Indicates the maximal efficacy of the PROTAC.[13] |
| KD (binary) | The dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone. | SPR, ITC, FP | Characterizes the individual binding affinities of the two warheads.[14][15] |
| KD (ternary) | The dissociation constant for the formation of the ternary complex. | SPR, ITC | Measures the overall stability of the functional VHL-PROTAC-POI complex.[12][14] |
| Cooperativity (α) | The ratio of the binary KD to the ternary KD. | Calculated from SPR or ITC data | A value > 1 indicates positive cooperativity, which is often correlated with enhanced degradation.[12] |
| t1/2 (dissociation) | The half-life of the ternary complex dissociation. | SPR | A longer half-life can correlate with a greater initial rate of intracellular degradation.[12][16] |
Table 2: Representative Data for VHL-Based PROTACs (Hypothetical)
| PROTAC | VHL Ligand KD (nM) | POI Ligand KD (nM) | Ternary Complex KD (nM) | Cooperativity (α) | Cellular DC50 (nM) | Dmax (%) |
| PROTAC-A | 150 | 50 | 25 | 2 | 50 | 95 |
| PROTAC-B | 150 | 50 | 100 | 0.5 | 500 | 70 |
| PROTAC-C | 200 | 10 | 5 | 2 | 20 | 98 |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific PROTACs and experimental conditions.
Key Experimental Protocols
The successful development of VHL-based PROTACs necessitates a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Cellular Protein Degradation Assay (Western Blot)
This assay is a fundamental method to quantify the extent of target protein degradation induced by a PROTAC in a cellular environment.[13]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI in a reconstituted system, confirming the mechanism of action.[17][18]
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex
-
Purified POI
-
Ubiquitin
-
ATP
-
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a vehicle control (DMSO).
-
Initiate Reaction: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot as described above, using an antibody against the POI.
-
Data Interpretation: A successful PROTAC-mediated ubiquitination will result in the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI, indicating the addition of ubiquitin molecules.[18]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[12][19]
Methodology:
-
Immobilization: Immobilize the VCB complex onto an SPR sensor chip (e.g., via an amine coupling or streptavidin-biotin capture).[12]
-
Binary Binding Analysis:
-
To measure the affinity of the PROTAC for VHL, flow a series of PROTAC concentrations over the immobilized VCB surface and measure the binding response.
-
To measure the affinity of the PROTAC for the POI, immobilize the POI and flow the PROTAC over the surface.
-
-
Ternary Complex Analysis:
-
To measure the formation of the ternary complex, pre-incubate a fixed, near-saturating concentration of the POI with a series of PROTAC concentrations.
-
Flow these mixtures over the immobilized VCB surface. The resulting binding signal represents the formation of the VHL-PROTAC-POI ternary complex.[12]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated by dividing the KD of the binary interaction (PROTAC to VHL) by the KD of the ternary interaction.[12]
Conclusion
The design of effective VHL-based PROTACs is a multifaceted process that requires a deep understanding of the interplay between the VHL ligand, the POI ligand, and the connecting linker. A systematic approach, combining rational design with rigorous experimental evaluation using the assays described in this guide, is essential for the successful development of these promising therapeutic agents. By carefully considering the principles of ternary complex formation and leveraging quantitative data to guide optimization, researchers can unlock the full potential of targeted protein degradation for the treatment of a wide range of diseases.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
E3 Ligase Recruitment Using AHPC-Based Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a significant paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. This innovative approach utilizes the cell's own ubiquitin-proteasome system to eliminate targets. At the core of this technology is the heterobifunctional PROTAC molecule, which comprises a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Among the various E3 ligase recruiters, ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which effectively binds to the von Hippel-Lindau (VHL) E3 ligase, have gained considerable prominence. This technical guide provides an in-depth exploration of the principles, design, and evaluation of AHPC-based linkers for E3 ligase recruitment in targeted protein degradation.
The Central Role of the Linker in PROTAC Efficacy
The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] The composition, length, and attachment points of the linker are not passive elements but are actively involved in optimizing the PROTAC's performance.[1][2] Commonly used linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains, with PEG moieties often incorporated to enhance aqueous solubility.[1] The development of potent PROTACs frequently involves the empirical optimization of these linkers, often requiring the synthesis of extensive compound libraries to identify the optimal configuration for a given target and E3 ligase pair.[1]
AHPC-Based Linkers for VHL Recruitment
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design.[3] The (S,R,S)-AHPC scaffold serves as a high-affinity VHL ligand, making it a popular choice for the E3 ligase-recruiting component of PROTACs.[1][4] These AHPC-based linkers can be synthesized with various functionalities to allow for conjugation with a wide array of warheads targeting different proteins of interest.[5][6][7]
Data Presentation: Performance of AHPC-Based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[8] Below is a summary of reported data for various PROTACs utilizing AHPC-based linkers.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | Not specified | <1 nM | Not specified | Castration-Resistant Prostate Cancer (CRPC) cells | [4] |
| AHPC(Me)-C6-NH2 | FBXO22 | AHPC(Me) | C6 alkyl | 77 nM | 99% | MOLT-4 | [9] |
| AHPC-CHO | FBXO22 | AHPC | Alkyl aldehyde | 150 nM | 72% | Jurkat | [9] |
| TBK1 Degrader | TBK1 | VHL ligand | 21-atom alkyl/ether | 3 nM | 96% | Not specified | [10] |
| DP1 | BRD4 | DCAF15 ligand | Not specified | 10.84 ± 0.92 μM | 98% | SU-DHL-4 | [11] |
Mandatory Visualization
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Development
Caption: A generalized experimental workflow for the development of AHPC-based PROTACs.[1]
Experimental Protocols
Synthesis of an AHPC-PEG-Acid Linker
This protocol describes a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[1]
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.[1]
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.[1]
-
E3 Ligase Binding Assay (AlphaScreen)
This protocol provides a method to evaluate the binding of PROTACs to the E3 ligase using AlphaScreen technology, which is a bead-based proximity assay.[12]
Materials:
-
Purified E3 ligase (e.g., VHL complex)
-
Biotinylated ligand for the E3 ligase
-
Streptavidin-coated Donor beads
-
Antibody against a tag on the E3 ligase (e.g., anti-His)
-
Protein A-coated Acceptor beads
-
PROTAC compounds
-
Assay buffer
Procedure:
-
Prepare a solution of the E3 ligase and the biotinylated ligand in the assay buffer.
-
Add the PROTAC compound at various concentrations.
-
Incubate the mixture to allow for binding competition.
-
Add Streptavidin-coated Donor beads and incubate.
-
Add the anti-tag antibody and incubate.
-
Add Protein A-coated Acceptor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader. The signal will be inversely proportional to the binding affinity of the PROTAC.
Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[8]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Future Directions
The discovery and development of AHPC-based PROTAC linkers is a rapidly advancing field.[1] Future research will likely focus on the design of novel linker chemistries that confer improved physicochemical properties and enable more precise control over the ternary complex geometry.[1] The application of computational modeling and machine learning is also poised to play a more significant role in the rational design of PROTACs, aiding in the prediction of optimal linkers for specific target and E3 ligase pairs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG2-C4-Cl for Novel PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins implicated in various diseases, including cancer. A critical component of a PROTAC is the E3 ligase ligand, which recruits the E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.
This technical guide focuses on (S,R,S)-AHPC-PEG2-C4-Cl, a key building block for the development of VHL-recruiting PROTACs. (S,R,S)-AHPC is a potent and well-characterized ligand for VHL. The this compound conjugate incorporates this VHL ligand with a polyethylene (B3416737) glycol (PEG) linker and an alkyl chain terminating in a chloride group. This functionalized linker allows for the covalent attachment of a ligand for a protein of interest (POI), thereby generating a heterobifunctional PROTAC. This guide will provide an in-depth overview of its application in PROTAC development, including quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Concepts of (S,R,S)-AHPC-Based PROTACs
A PROTAC synthesized using this compound functions by forming a ternary complex between the target protein (POI) and the VHL E3 ligase complex. This proximity, induced by the PROTAC, leads to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
Data Presentation: Efficacy of VHL-Recruiting PROTACs
While specific quantitative data for a PROTAC synthesized using the exact this compound linker is not publicly available, the following table summarizes the efficacy of closely analogous VHL-recruiting PROTACs targeting key oncoproteins. This data provides a strong indication of the potential potency that can be achieved with this class of molecules.
| PROTAC Name | Target Protein | Warhead (POI Ligand) | VHL Ligand | Cell Line | DC50 | IC50 | Reference |
| SIAIS178 | BCR-ABL | Dasatinib | (S,R,S)-AHPC | K562 | 8.5 nM | 24 nM | [1] |
| GMB-475 | BCR-ABL | Allosteric TKI (GNF-5) | (S,R,S)-AHPC | K562 | ~0.5 µM | Not Reported | [1] |
| LC-2 | KRAS G12C | MRTX849 | (S,R,S)-AHPC derivative | NCI-H2030 | 0.25 - 0.76 µM | Not Reported | [2] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of PROTACs derived from this compound.
Synthesis of a PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC by coupling a POI ligand (warhead) containing a nucleophilic group (e.g., an amine or thiol) to this compound.
Materials:
-
This compound
-
POI ligand with a reactive amine or thiol group
-
Apolar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
-
Analytical instruments (e.g., Liquid Chromatography-Mass Spectrometry - LC-MS, Nuclear Magnetic Resonance - NMR)
Procedure:
-
Dissolve the POI ligand and a slight molar excess of this compound in anhydrous DMF under an inert atmosphere.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation at each PROTAC concentration and calculate the DC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-VHL).
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against VHL or the POI for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with the PROTAC or DMSO in the presence of a proteasome inhibitor (to prevent degradation of the ubiquitinated complex) for a few hours.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against both the POI and VHL to confirm their co-immunoprecipitation.
Cell Viability Assay
This assay determines the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines a typical experimental workflow for the development and characterization of a novel PROTAC using this compound.
Signaling Pathways
PROTACs developed using this compound can be designed to target various oncoproteins, thereby modulating key signaling pathways involved in cancer. Below are examples of such pathways.
KRAS Signaling Pathway
Degradation of oncogenic KRAS G12C can inhibit the downstream MAPK signaling pathway, which is crucial for cell proliferation and survival.
PI3K/AKT/mTOR Signaling Pathway
A PROTAC targeting PI3K or mTOR can effectively shut down this critical pathway for cell growth and survival.
Conclusion
This compound is a valuable and versatile chemical tool for the development of potent and selective VHL-recruiting PROTACs. Its pre-installed, high-affinity VHL ligand and functionalized linker streamline the synthetic process, allowing researchers to focus on the design and incorporation of ligands for their specific protein of interest. The data from analogous compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the development of novel protein degraders. The ability to visualize the mechanism of action and the impact on key signaling pathways further aids in the rational design and evaluation of these next-generation therapeutics. As the field of targeted protein degradation continues to expand, the use of well-characterized building blocks like this compound will be instrumental in accelerating the discovery of new medicines for a wide range of diseases.
References
The Therapeutic Potential of AHPC-Containing PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. This technical guide provides an in-depth exploration of a prominent class of PROTACs: those containing the (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (AHPC) moiety as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document serves as a comprehensive resource, detailing the core principles, experimental methodologies, and therapeutic potential of AHPC-containing PROTACs for researchers, scientists, and drug development professionals.
Mechanism of Action: The Ubiquitin-Proteasome System Hijack
AHPC-containing PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a linker, and the AHPC ligand that recruits the VHL E3 ligase. The fundamental mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][2]
Data Presentation: Efficacy of AHPC-Containing PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for a selection of AHPC-containing PROTACs, demonstrating the impact of linker composition and target protein on degradation potency.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Composition | Reference |
| MZ1 | BRD4 | HeLa | 13 | >90 | PEG-based | [3] |
| ARV-771 | BET Proteins | 22Rv1 | <1 | >95 | PEG-based | [3] |
| Compound A | PLK1 | HeLa | 5 | ~90 | PEG (n=4) | [4] |
| Compound B | BRD4 | HeLa | 25 | ~85 | PEG (n=4) | [4] |
| Compound C | PLK1 | HeLa | 3 | >95 | PEG (n=8) | [4] |
| Compound D | BRD4 | HeLa | 10 | >90 | PEG (n=8) | [4] |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 | 99 | C6 alkyl | [5] |
| PROTAC | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Reference |
| PROTAC 1 | 12 | ERα | MCF7 | ~100 | [2] |
| PROTAC 2 | 16 | ERα | MCF7 | ~10 | [2] |
| PROTAC 3 | 19 | ERα | MCF7 | ~50 | [2] |
Experimental Protocols
A comprehensive evaluation of AHPC-containing PROTACs involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
AHPC-containing PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane. Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and acquire the chemiluminescent signal. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the PROTAC-mediated interaction between the target protein and the E3 ligase in a cellular context.
Materials:
-
Cell culture reagents and plates
-
AHPC-containing PROTAC and DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-VHL) or target protein
-
Control IgG antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with control IgG and beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet and wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[7]
Cell Viability Assay
This assay assesses the cytotoxic effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
AHPC-containing PROTAC and DMSO
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Measure the absorbance or luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[3]
Quantitative Proteomics for Selectivity Profiling
This method provides a global view of protein expression changes induced by the PROTAC, allowing for the assessment of its selectivity.
Materials:
-
Cell line of interest
-
SILAC labeling reagents (for Stable Isotope Labeling by Amino acids in Cell culture) or TMT reagents (for Tandem Mass Tagging)
-
AHPC-containing PROTAC and DMSO
-
Lysis buffer and protein digestion reagents (e.g., trypsin)
-
LC-MS/MS instrumentation and analysis software
Procedure:
-
Cell Culture and Labeling (for SILAC): Culture cells in "heavy" and "light" SILAC media for several passages to ensure complete labeling.
-
Cell Treatment: Treat the "heavy" labeled cells with the PROTAC and the "light" labeled cells with DMSO.
-
Protein Extraction and Digestion: Combine equal amounts of protein from both conditions, and digest the protein mixture with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins based on the "heavy"/"light" ratios. Proteins with a significantly altered ratio are considered potential off-targets. A similar workflow can be followed using TMT labeling for multiplexed analysis.[8]
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
AHPC-containing PROTACs represent a powerful and versatile platform for targeted protein degradation. Their modular nature allows for the rational design and optimization of potent and selective degraders against a wide range of therapeutic targets. This technical guide has provided a comprehensive overview of the core principles, key experimental methodologies, and therapeutic potential of this promising class of molecules. As our understanding of the intricate structure-activity relationships and the complexities of in vivo pharmacology continues to grow, AHPC-based PROTACs are poised to make a significant impact on the future of medicine.
References
Methodological & Application
Synthesis of PROTACs Using (S,R,S)-AHPC-PEG2-C4-Cl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] This tripartite assembly forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] (S,R,S)-AHPC is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.[4] The molecule (S,R,S)-AHPC-PEG2-C4-Cl is a pre-synthesized building block that combines the VHL ligand with a flexible PEG and alkyl linker, terminating in a reactive chloromethyl group. This functional handle allows for the covalent attachment of a POI ligand (warhead) through nucleophilic substitution, streamlining the synthesis of VHL-based PROTACs.
This document provides detailed application notes and experimental protocols for the synthesis of PROTACs utilizing the this compound linker.
PROTAC Mechanism of Action
PROTACs act as a bridge between the target protein and an E3 ubiquitin ligase, initiating a catalytic cycle of protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a one-step nucleophilic substitution reaction with a suitable warhead. The warhead should possess a nucleophilic group, such as a phenol (B47542), amine, or thiol, that can displace the chloride from the linker.
General Workflow for PROTAC Synthesis
The following diagram outlines the general workflow for synthesizing and evaluating a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes a general method for the coupling of a warhead containing a nucleophilic group (e.g., a phenol or an amine) with this compound.
Materials:
-
This compound (1.0 eq)
-
Warhead with a nucleophilic group (e.g., -OH, -NH2, -SH) (1.0-1.2 eq)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the warhead and anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous solvent.
-
Add the solution of this compound to the reaction mixture containing the warhead and base.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 12-48 hours. The reaction progress should be monitored by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Relevant cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC (typically ranging from nanomolar to micromolar concentrations) for a desired period (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control. Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 and Dmax values. The following tables provide representative data for VHL-based PROTACs with similar linker architectures to illustrate the expected performance.
Table 1: Degradation Activity of a Representative Kinase-Targeting PROTAC
| PROTAC ID | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X1 | Kinase A | Cancer Cell Line 1 | 25 | >90 |
| PROTAC-X2 | Kinase A | Cancer Cell Line 2 | 50 | >85 |
| PROTAC-Y1 | Kinase B | Cancer Cell Line 3 | 100 | >95 |
Table 2: Influence of Linker Length on Degradation Potency
| PROTAC ID | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-L1 | PEG2-C4 | Protein C | 75 | >90 |
| PROTAC-L2 | PEG4-C4 | Protein C | 30 | >95 |
| PROTAC-L3 | PEG6-C4 | Protein C | 150 | >80 |
Signaling Pathway Visualization
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, a PROTAC targeting a key kinase in a cancer-related pathway can inhibit cell proliferation and survival.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugating a Protein of Interest Ligand to (S,R,S)-AHPC-PEG2-C4-Cl for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of a ligand targeting a protein of interest (POI) to the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG2-C4-Cl. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins.[1][2][3] The (S,R,S)-AHPC moiety serves as a high-affinity ligand for the VHL E3 ubiquitin ligase, while the PEG2-C4-Cl linker provides a reactive handle for covalent attachment to a POI ligand.[4] The chloroalkane moiety of the linker is susceptible to nucleophilic substitution, enabling conjugation to ligands bearing suitable nucleophilic functional groups such as primary or secondary amines, or thiols. This document will focus on the conjugation reaction with an amine-containing POI ligand.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[2] A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][] The (S,R,S)-AHPC component of the provided reagent is a derivative of VH032, a well-characterized ligand for the VHL E3 ligase.[4][6] The PEG linker enhances solubility and provides spatial separation between the two ligands, which is often crucial for optimal ternary complex formation and subsequent degradation.[1]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic mechanism of action of a PROTAC.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocol
This protocol describes a general method for the conjugation of an amine-containing POI ligand to this compound. The reaction conditions, particularly the stoichiometry of reactants, temperature, and reaction time, may require optimization for specific POI ligands.
Materials and Reagents
| Reagent | Supplier | Recommended Purity | Storage Conditions |
| This compound | Various | >98% | -20°C to -80°C, protect from light and moisture |
| POI Ligand with a primary/secondary amine | In-house/Custom | >95% | Dependent on ligand stability |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous, >99.5% | Room Temperature, under inert gas |
| Sodium Iodide (NaI) | Sigma-Aldrich | >99% | Room Temperature |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, >99.8% | Room Temperature, under inert gas |
| Diethyl Ether | Sigma-Aldrich | Anhydrous | Room Temperature, flammable |
| Saturated Sodium Bicarbonate Solution | Sigma-Aldrich | ACS Reagent | Room Temperature |
| Brine | Sigma-Aldrich | ACS Reagent | Room Temperature |
| Anhydrous Sodium Sulfate | Sigma-Aldrich | ACS Reagent | Room Temperature |
| HPLC Grade Acetonitrile (B52724) | Fisher Scientific | >99.9% | Room Temperature |
| HPLC Grade Water | Fisher Scientific | >99.9% | Room Temperature |
| Formic Acid or Trifluoroacetic Acid (TFA) | Sigma-Aldrich | >98% | Room Temperature |
Experimental Workflow
The following diagram outlines the key steps in the conjugation, purification, and analysis of the final PROTAC molecule.
Caption: Workflow for PROTAC synthesis and purification.
Step-by-Step Conjugation Procedure
-
Reaction Setup:
-
In a clean, dry vial equipped with a magnetic stir bar, dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
To this solution, add this compound (1.1 equivalents).
-
Add sodium iodide (NaI, 0.2 equivalents) as a catalyst to facilitate the nucleophilic substitution.
-
Finally, add N,N-diisopropylethylamine (DIPEA, 3.0 equivalents) as a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
-
Reaction Conditions:
-
Seal the reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at a controlled temperature, typically between 50°C and 70°C. The optimal temperature will depend on the reactivity of the POI ligand's amine.
-
Monitor the reaction progress periodically by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed or the product formation plateaus. Reaction times can range from 12 to 48 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using preparative reverse-phase High-Performance Liquid Chromatography (HPLC). A typical gradient of acetonitrile in water with 0.1% formic acid or TFA as a modifier is recommended.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified PROTAC as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following table provides an example of the reaction parameters and expected outcomes. These values should be optimized for each specific POI ligand.
| Parameter | Value | Notes |
| Stoichiometry | ||
| POI-Ligand-NH2 | 1.0 eq | Limiting reagent. |
| This compound | 1.1 eq | A slight excess ensures complete consumption of the more valuable POI ligand. |
| DIPEA | 3.0 eq | Sufficient to neutralize generated acid. |
| NaI | 0.2 eq | Catalytic amount. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Ensures solubility of reactants. |
| Temperature | 50 - 70 °C | Optimize for the specific ligand. |
| Reaction Time | 12 - 48 hours | Monitor by LC-MS. |
| Purification | ||
| Method | Preparative RP-HPLC | Standard for purification of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid/TFA | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid/TFA | |
| Expected Outcome | ||
| Yield | 20 - 60% | Highly dependent on the POI ligand and reaction optimization. |
| Purity | >95% | Assessed by analytical HPLC/UPLC. |
| Identity Confirmation | LC-MS (m/z) and NMR | Essential for structural verification. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Low reactivity of the amine on the POI ligand.- Inactive reagents.- Suboptimal reaction temperature. | - Increase the reaction temperature in increments of 10°C.- Use freshly opened, anhydrous solvents and reagents.- Consider converting the chloro group to a more reactive iodo group in situ with excess NaI. |
| Multiple Byproducts | - Reaction of DIPEA with the chloroalkane at high temperatures.- Instability of the POI ligand or product. | - Use a milder base such as potassium carbonate if compatible with solubility.- Lower the reaction temperature and extend the reaction time.- Ensure the workup procedure is performed promptly. |
| Difficult Purification | - Poor separation of product from starting materials or byproducts. | - Optimize the HPLC gradient.- Try a different stationary phase (e.g., C8 instead of C18).- Consider an alternative purification method such as flash column chromatography if applicable. |
Conclusion
The protocol outlined above provides a robust starting point for the successful conjugation of an amine-containing POI ligand to this compound, a key step in the generation of VHL-recruiting PROTACs. Careful optimization of the reaction conditions and rigorous purification and characterization are paramount to obtaining high-quality PROTAC molecules for downstream biological evaluation. This methodology empowers researchers to develop novel protein degraders for a wide range of therapeutic targets.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-PEG2-C4-Cl in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-C4-Cl is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a PEG2 linker with a terminal chlorohexyl (C4-Cl) group.[1][2][3] This terminal chloroalkane provides a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby forming a complete PROTAC molecule.
PROTACs are heterobifunctional molecules that function by inducing the degradation of specific target proteins.[4][5] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, bringing them into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[4][5] The VHL E3 ligase is one of the most utilized E3 ligases in PROTAC design.[6]
These application notes provide detailed protocols for utilizing this compound in the synthesis of a PROTAC and its subsequent characterization in cell-based degradation assays.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound operates by hijacking the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, consisting of the VHL ligand (from this compound), a linker, and a POI-binding ligand, enters the cell and simultaneously binds to the VHL E3 ligase and the target protein, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome into small peptides.
-
Recycling: The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). These values are typically determined by treating cells with a range of PROTAC concentrations and measuring the remaining target protein levels.
| Parameter | Description | Typical Value Range |
| DC50 (nM) | The concentration of the PROTAC required to induce 50% degradation of the target protein.[7] | 1 - 1000 nM |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80% |
| Degradation t1/2 (hours) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 8 hours |
Note: These values are representative and will vary depending on the specific target protein, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a primary or secondary amine to this compound via nucleophilic substitution.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Sodium Iodide (NaI) (optional, to catalyze the reaction)
-
Reaction vessel
-
Stir plate and stir bar
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF in a reaction vessel.
-
Add DIPEA (3-5 equivalents) to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
(Optional) Add a catalytic amount of NaI (0.1 equivalents).
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-70 °C) and monitor the progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Cell-Based Protein Degradation Assay using Western Blotting
This protocol details the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should typically be ≤ 0.1%. Treat the cells with the desired concentrations of the PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer and incubating on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: HiBiT-Based Cell Lysis Detection Assay for Protein Degradation
This protocol offers a high-throughput alternative to Western blotting for quantifying protein degradation by measuring the luminescence of a HiBiT-tagged target protein.
Materials:
-
Cells engineered to express the target protein with a HiBiT tag
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
White, opaque multi-well plates suitable for luminescence measurements
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in white, opaque multi-well plates at a suitable density and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium and treat the cells for the desired time points. Include a vehicle control.
-
Lysis and Detection:
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of remaining HiBiT-tagged protein. Plot the percentage of remaining protein against the log of the PROTAC concentration to calculate the DC50 and Dmax values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or poor degradation | - Inefficient ternary complex formation- Low cell permeability of the PROTAC- Low expression of VHL in the cell line- Target protein is not accessible for ubiquitination | - Synthesize PROTACs with different linker lengths and compositions.- Assess cell permeability using analytical methods.- Confirm VHL expression by Western blot.- Ensure the target protein has accessible lysine residues. |
| "Hook effect" (reduced degradation at high concentrations) | Formation of non-productive binary complexes (PROTAC-POI and PROTAC-VHL) at high PROTAC concentrations. | Perform a full dose-response curve with a wider range of concentrations to identify the optimal degradation window. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure uniform cell seeding density.- Use calibrated pipettes and careful pipetting techniques.- Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
This compound is a versatile and valuable chemical tool for the development of VHL-based PROTACs. The protocols and information provided in these application notes offer a comprehensive guide for the synthesis and cellular characterization of PROTACs derived from this building block. By following these detailed methodologies, researchers can effectively assess the degradation of their target proteins and advance the development of novel therapeutics based on targeted protein degradation.
References
- 1. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: A Cellular Workflow for Evaluating the Efficacy of the HaloPROTAC (S,R,S)-AHPC-PEG2-C4-Cl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a transformative class of small molecules that induce the degradation of specific proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] This assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[3]
(S,R,S)-AHPC-PEG2-C4-Cl is a "HaloPROTAC," a powerful chemical tool designed to degrade any protein that has been fused with a HaloTag.[][5] It incorporates an (S,R,S)-AHPC moiety, a potent ligand for the von Hipple-Lindau (VHL) E3 ubiquitin ligase, connected via a flexible PEG linker to a chloroalkane (C4-Cl) warhead.[5][6] The chloroalkane forms a covalent bond with the HaloTag, enabling the specific and efficient degradation of the HaloTag-POI fusion protein.[][7] This system is invaluable for validating new targets and studying the functional consequences of protein knockdown with high temporal resolution.[8]
This document provides a detailed experimental workflow and protocols to assess the efficacy of this compound in a cellular context.
Mechanism of Action & Signaling Pathway
The this compound molecule hijacks the VHL E3 ligase complex to induce degradation of a HaloTag-fused Protein of Interest (POI). The process involves the formation of a key ternary complex (POI-PROTAC-VHL), ubiquitination of the POI, and recognition by the 26S proteasome for degradation.[8]
Experimental Workflow
A systematic workflow is essential for characterizing PROTAC efficacy. The process begins with cell culture and treatment, followed by assays to measure protein degradation and assess downstream phenotypic effects. Control experiments are critical to validate the mechanism of action.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
-
Cell Line: Use a mammalian cell line genetically engineered to stably or transiently express the protein of interest (POI) fused to a HaloTag.
-
Culture Conditions: Culture cells in appropriate media supplemented with serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seeding:
-
For Western Blotting: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For Viability Assays: Seed cells in white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[9]
-
-
PROTAC Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.[5] Prepare serial dilutions in culture medium immediately before use.
-
Treatment:
-
After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of the PROTAC (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., 0.1% DMSO) in all experiments.
-
Incubate cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics.[10]
-
Protocol 2: Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in POI levels.[10]
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[10]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[1]
-
-
Sample Preparation & SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]
-
Incubate the membrane with a primary antibody specific to the POI or the HaloTag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash three times with TBST.
-
Also, probe for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control.[13]
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic or cytostatic effects of POI degradation.[14]
-
Procedure:
-
Prepare and treat cells in a 96-well plate as described in Protocol 1. A longer incubation time (e.g., 48-72 hours) is typical for viability assays.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.[13]
-
Protocol 4: Mechanistic Control Experiments
To confirm that degradation is proceeding via the intended PROTAC mechanism, perform treatments in the presence of inhibitors.
-
Proteasome Inhibition:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) for 1-2 hours before adding this compound.
-
Expected Outcome: Successful proteasome inhibition should rescue the degradation of the POI, indicating the process is proteasome-dependent.
-
-
E3 Ligase Inhibition:
-
Pre-treat cells with an inhibitor of the Cullin-RING ligase neddylation pathway (e.g., 1 µM MLN4924) for 1-2 hours before adding the PROTAC.
-
Expected Outcome: Inhibition of the VHL E3 ligase complex activity should prevent POI degradation, confirming the involvement of the recruited E3 ligase.
-
-
Competitive VHL Inhibition:
-
Co-treat cells with the PROTAC and an excess of a free VHL ligand (e.g., VH032 or (S,R,S)-AHPC).[8]
-
Expected Outcome: The free ligand will compete with the PROTAC for binding to VHL, preventing ternary complex formation and rescuing POI degradation.
-
Data Presentation and Analysis
Summarize quantitative results in tables to facilitate comparison and interpretation.
Key Efficacy Parameters
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of PROTAC required to degrade 50% of the target protein after a specific time.[13]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.[13]
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of PROTAC that reduces cell viability by 50%.
Table 1: Protein Degradation Efficacy
| Cell Line | Time Point (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| e.g., HEK293 | 24 | Value | Value |
| e.g., HCT116 | 24 | Value | Value |
Data should be generated from dose-response curves plotting % Protein Remaining vs. log[PROTAC]. Values are typically represented as mean ± SD from n=3 biological replicates.
Table 2: Cellular Viability
| Cell Line | Time Point (h) | IC₅₀ (nM) |
| e.g., HEK293 | 72 | Value |
| e.g., HCT116 | 72 | Value |
Data should be generated from dose-response curves plotting % Viability vs. log[PROTAC].
Logical Relationship of PROTAC Components
The this compound molecule is a modular construct where each component has a distinct function.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application of (S,R,S)-AHPC-PEG2-C4-Cl in Degrading Specific Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The molecule (S,R,S)-AHPC-PEG2-C4-Cl is a foundational chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs). It is not a PROTAC itself, but rather a key building block consisting of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a PEG2-C4 linker with a terminal chlorine atom. This terminal reactive group allows for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI), thereby generating a heterobifunctional PROTAC.
Once synthesized, the resulting PROTAC orchestrates the degradation of the target protein by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. This approach offers a powerful strategy to eliminate pathogenic proteins, including those traditionally considered "undruggable."
This document provides detailed application notes and protocols for the use of PROTACs synthesized from this compound or similar precursors, with a focus on two well-characterized examples: the degradation of the oncoprotein BCR-ABL and the versatile HaloTag7 fusion protein.
Featured Applications
Degradation of BCR-ABL Oncoprotein
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). PROTACs that recruit the VHL E3 ligase to BCR-ABL have been developed to induce its degradation, offering a potential therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors. A notable example is the PROTAC SIAIS178 , which couples the BCR-ABL inhibitor dasatinib (B193332) with a VHL ligand based on the (S,R,S)-AHPC core.[1][2][3]
Quantitative Data for SIAIS178:
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (BCR-ABL Degradation) | K562 | 8.5 nM | [2] |
| IC₅₀ (Cell Proliferation) | K562 | 24 nM | [4][5][6] |
| Time for Significant Degradation | K562 | 16 hours | [4][5][6] |
Degradation of HaloTag7 Fusion Proteins
The HaloTag7 is a bacterial dehalogenase that can be fused to any protein of interest and is widely used in cell biology to study protein function. "HaloPROTACs" are PROTACs designed to specifically degrade HaloTag7 fusion proteins, providing a versatile tool for the conditional knockdown of virtually any protein. HaloPROTAC3 is a well-characterized example that utilizes a VHL ligand to effectively degrade GFP-HaloTag7 fusion proteins.[7][8]
Quantitative Data for HaloPROTAC3:
| Parameter | Cell Line | Concentration | % Degradation | Time | Reference |
| GFP-HaloTag7 Degradation | HEK293 | 2.5 µM | ~70% | 24 hours | [7] |
| Time for 50% Degradation | HEK293 | Not Specified | 50% | 4-8 hours | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
Protocol 1: Degradation of BCR-ABL in K562 Cells using SIAIS178
This protocol is adapted from the methodology used to characterize the BCR-ABL degrader SIAIS178.[1][3]
1. Cell Culture:
-
Culture K562 cells (a human chronic myelogenous leukemia cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. PROTAC Treatment:
-
Seed K562 cells at a density of 5 x 10⁵ cells/mL in 6-well plates.
-
Prepare a stock solution of SIAIS178 in DMSO.
-
For a dose-response experiment, treat the cells with increasing concentrations of SIAIS178 (e.g., 1 nM to 1000 nM) for 16 hours. Include a DMSO-only vehicle control.
-
For a time-course experiment, treat the cells with a fixed concentration of SIAIS178 (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 16, 24 hours).
3. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
4. Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
Protocol 2: Degradation of GFP-HaloTag7 in HEK293 Cells using HaloPROTAC3
This protocol is based on the methods for evaluating HaloPROTACs.[7][9]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed HEK293 cells in 12-well plates to be 70-80% confluent on the day of transfection.
-
Transfect the cells with a plasmid encoding the GFP-HaloTag7 fusion protein using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24 hours for protein expression.
2. PROTAC Treatment:
-
Prepare a stock solution of HaloPROTAC3 in DMSO.
-
For a dose-response experiment, replace the culture medium with fresh medium containing increasing concentrations of HaloPROTAC3 (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control. Incubate for 24 hours.
-
For a time-course experiment, treat the cells with a fixed concentration of HaloPROTAC3 (e.g., 2.5 µM) and harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
3. Cell Lysis and Western Blot Analysis:
-
Follow the same procedures for cell lysis, protein quantification, and Western blot analysis as described in Protocol 1.
-
Use a primary antibody that specifically recognizes the HaloTag7 protein.
-
Use an anti-GFP antibody as an alternative for detection.
-
Use β-actin or GAPDH as a loading control.
-
Quantify the degradation of GFP-HaloTag7 relative to the vehicle control.
4. Mechanistic Validation (Optional but Recommended):
-
To confirm that the observed degradation is mediated by the VHL E3 ligase and the proteasome, perform the following control experiments:
-
VHL Competition: Co-treat cells with the PROTAC and an excess of the free VHL ligand ((S,R,S)-AHPC). This should rescue the degradation of the target protein.[1]
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. This should block the degradation of the target protein.[1]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of SIAIS178 as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. promega.com [promega.com]
Application Note: Conjugation of Nucleophilic Warheads to (S,R,S)-AHPC-PEG2-C4-Cl Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: The (S,R,S)-AHPC-PEG2-C4-Cl is a heterobifunctional linker commonly employed in the development of targeted therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC), a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer to improve solubility, and a C4-chloroalkyl reactive handle for covalent attachment of a payload or "warhead".[1][2]
The terminal chloroalkane group serves as an electrophile, enabling conjugation to a warhead via a nucleophilic substitution reaction. This document provides a detailed protocol for the covalent attachment of a nucleophilic warhead (containing, for example, a primary/secondary amine or a phenolic hydroxyl group) to this specific linker.
Principle of Conjugation: The core of the conjugation chemistry is a classical bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic group on the warhead (e.g., an amine or phenoxide) attacks the terminal carbon of the linker's butyl chloride chain. This attack displaces the chloride ion, which is a good leaving group, resulting in the formation of a stable covalent bond (e.g., an alkyl amine or an ether linkage) between the linker and the warhead. A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.
Experimental Protocols
Disclaimer: This protocol is intended for research use only by trained laboratory personnel. The "warhead" molecules are often highly potent and cytotoxic. All handling, conjugation, and purification steps must be performed in a suitable containment facility (e.g., a fume hood) using appropriate personal protective equipment (PPE) and institutional safety procedures.
Protocol 1: Attachment of an Amine-Containing Warhead
This protocol outlines the procedure for conjugating a warhead containing a primary or secondary amine to the this compound linker.
Materials and Reagents:
| Reagent/Material | Recommended Grade | Supplier Example |
| This compound Linker | >95% Purity | MedChemExpress |
| Amine-Containing Warhead | >95% Purity | User-Synthesized |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |
| Reversed-Phase HPLC System (Analytical & Prep) | Laboratory Grade | Waters, Agilent |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Laboratory Grade | Thermo, Sciex |
| C18 HPLC Columns | Suitable for MW | Phenomenex, Waters |
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried, and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reagent Solubilization:
-
In a clean, dry reaction vial, dissolve the this compound linker (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 20-50 mM.
-
In a separate vial, dissolve the amine-containing warhead (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
-
Reaction Setup:
-
To the stirred solution of the linker, add the solution of the amine-containing warhead.
-
Add DIPEA (3.0 equivalents) to the reaction mixture to act as an acid scavenger.
-
Seal the vial and stir the reaction mixture at 40-50°C. The elevated temperature helps to facilitate the alkylation of the amine.
-
-
Monitoring: Monitor the reaction's progress every 2-4 hours using analytical RP-HPLC or LC-MS. The reaction is typically complete within 12-24 hours. Look for the consumption of the linker starting material and the appearance of a new peak corresponding to the mass of the desired conjugate.
-
Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the crude reaction mixture with a suitable solvent (e.g., 10% Acetonitrile in water) to reduce the DMF concentration.
-
Purify the conjugate using preparative reversed-phase HPLC with a C18 column. A typical mobile phase gradient would be Water/Acetonitrile with 0.1% Formic Acid or TFA.
-
Collect fractions containing the pure product, as identified by analytical LC-MS.
-
-
Characterization & Storage:
-
Combine the pure fractions and lyophilize to obtain the final linker-warhead conjugate as a solid.
-
Confirm the identity and purity (>95%) of the final product by high-resolution LC-MS and ¹H NMR if necessary.
-
Store the final product at -20°C or -80°C, protected from light and moisture.
-
Data Presentation
The following tables represent typical parameters and expected results for the conjugation reaction.
Table 1: Typical Reaction Parameters
| Parameter | Value / Condition | Notes |
| Molar Ratio | 1.0 : 1.2 : 3.0 | (Linker : Warhead : DIPEA) |
| Solvent | Anhydrous DMF | Ensures reactants are fully dissolved. |
| Concentration | 20-50 mM (Linker) | A balance to ensure sufficient reaction rate without precipitation. |
| Temperature | 40 - 50 °C | Gentle heating is often required for alkyl chlorides. |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS for completion. |
| Purification Method | Preparative RP-HPLC (C18) | Effective for separating polar products from starting materials. |
Table 2: Hypothetical Characterization Data
| Compound | Formula | Calculated Mass (M) | Observed Mass [M+H]⁺ | HPLC Purity |
| This compound Linker | C₃₂H₄₈ClN₅O₇S | 681.30 | 682.31 | >98% |
| Generic Amine-Warhead | C₂₅H₃₀N₄O₅ | 478.22 | 479.23 | >98% |
| Final Conjugate | C₅₇H₇₇N₉O₁₂S | 1123.53 | 1124.54 | >95% |
Visualizations
Workflow and Mechanism Diagrams
Below are diagrams created using Graphviz (DOT language) that illustrate the experimental workflow and the chemical reaction mechanism, adhering to the specified design constraints.
Caption: Experimental workflow for linker-warhead conjugation.
Caption: Mechanism of nucleophilic substitution for conjugation.
References
Revolutionizing Drug Discovery: High-Throughput Screening of PROTACs Utilizing (S,R,S)-AHPC-PEG2-C4-Cl
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of proteins implicated in various diseases.[1][2] A critical component in the design of effective PROTACs is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety.[3] This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-PEG2-C4-Cl, a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a PEG linker with a terminal chloroalkane, in the high-throughput screening (HTS) of PROTACs.
This compound serves as a versatile building block for the synthesis of PROTAC libraries. The (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase, one of the most utilized E3 ligases in PROTAC development.[3][4] The PEG2 linker offers a balance of flexibility and hydrophilicity, influencing the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) and the physicochemical properties of the final PROTAC molecule.[3] The terminal chloroalkane acts as a reactive handle for conjugation to a "warhead" ligand that binds to the protein of interest (POI).[5]
This guide will detail the synthesis of PROTACs using this linker, followed by protocols for HTS assays to evaluate their efficacy in inducing protein degradation, and finally, discuss the analysis of affected signaling pathways.
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using this compound involves a nucleophilic substitution reaction where a functional group on the target-binding ligand (warhead), typically an amine or thiol, displaces the chloride atom on the linker. This reaction covalently attaches the warhead to the VHL ligand-linker conjugate, forming the final PROTAC molecule.
Once synthesized, the PROTAC orchestrates a series of intracellular events leading to the degradation of the target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[6] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Caption: Workflow of PROTAC-mediated protein degradation.
High-Throughput Screening Assays
A typical high-throughput screening campaign for novel PROTACs involves several stages, from initial library synthesis to the validation of lead compounds. Various robust methods are available to identify and characterize potent degraders.
Experimental Workflow for HTS
Caption: A typical workflow for high-throughput screening of PROTACs.
Experimental Protocols
PROTAC Synthesis using this compound
This protocol describes a general method for conjugating an amine-containing warhead to the this compound linker.
Materials:
-
This compound
-
Amine-containing warhead (ligand for the protein of interest)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI) (optional, to enhance reactivity)
Procedure:
-
Dissolve the amine-containing warhead (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution to act as a base.
-
(Optional) Add a catalytic amount of NaI to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
High-Throughput Protein Degradation Screening (HiBiT Assay)
The HiBiT assay is a sensitive and quantitative method to measure protein degradation in live cells.[2][7] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag complements a larger, inactive subunit (LgBiT) to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the target protein abundance.[8]
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged protein of interest.
-
LgBiT protein or expression vector.
-
Nano-Glo® Live Cell Reagent.
-
PROTAC compounds synthesized with this compound.
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Plating: Seed the HiBiT-tagged cells in 384-well plates at a predetermined density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the PROTAC compounds in assay medium. Add the diluted compounds to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 2, 4, 8, 24 hours) at 37°C and 5% CO2.
-
Lysis and Detection: Add Nano-Glo® Live Cell Reagent to each well.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the DMSO control to determine the percentage of protein degradation. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]
Ternary Complex Formation Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex.[5][9]
Materials:
-
Recombinant tagged Protein of Interest (POI) (e.g., GST-tagged).
-
Recombinant tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., His-tagged).
-
PROTAC compounds.
-
AlphaLISA anti-tag Acceptor beads (e.g., anti-GST).
-
AlphaLISA anti-tag Donor beads (e.g., anti-His).
-
AlphaLISA assay buffer.
-
384-well ProxiPlate.
Procedure:
-
In a 384-well ProxiPlate, add the recombinant POI, VBC complex, and the PROTAC compound at various concentrations.
-
Incubate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Add a mixture of the AlphaLISA Acceptor and Donor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex. A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[6]
Quantitative Data Presentation
The efficacy of PROTACs synthesized using this compound can be quantified by their DC50 and Dmax values. The following table provides a template for summarizing such data.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-001 | Target A | Cell Line X | 50 | >90 |
| PROTAC-002 | Target A | Cell Line Y | 75 | 85 |
| PROTAC-003 | Target B | Cell Line X | 250 | >95 |
Signaling Pathway Analysis
PROTAC-mediated degradation of a target protein is expected to impact its downstream signaling pathways. For example, the degradation of a kinase would lead to the reduced phosphorylation of its substrates.
Targeting the KRAS G12C Pathway
PROTACs have been developed to target oncogenic KRAS G12C.[3][6] Degradation of KRAS G12C is expected to suppress the MAPK signaling pathway.
Caption: Inhibition of MAPK pathway via KRAS G12C degradation.
Targeting the PI3K/AKT/mTOR Pathway
PROTACs targeting components of the PI3K/AKT/mTOR pathway can effectively modulate this critical signaling cascade involved in cell growth and survival.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. Target Degradation [worldwide.promega.com]
- 9. SLAS2024 [slas2024.eventscribe.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Ternary Complex Formation with (S,R,S)-AHPC-PEG2-C4-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-C4-Cl is a synthetic chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a PEGylated linker with a terminal chloride, ready for conjugation to a target protein ligand. The resulting PROTAC molecule is designed to induce the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
The formation of a stable and cooperative ternary complex is a critical determinant of a PROTAC's efficacy. Therefore, robust and quantitative methods to assess the formation and properties of this complex are essential for the successful design and optimization of potent and selective protein degraders. These application notes provide detailed protocols for key in vitro and in-cellulo assays to characterize the ternary complex formed by PROTACs synthesized using this compound.
Signaling Pathway and Experimental Workflow Overview
The core principle of a PROTAC synthesized from this compound is to hijack the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing a target protein and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 1: PROTAC Mechanism of Action.
A general workflow for assessing ternary complex formation involves a tiered approach, starting with in vitro biochemical and biophysical assays to confirm binding and determine key parameters, followed by in-cellulo assays to verify target engagement and complex formation in a more physiological context.
Figure 2: General Experimental Workflow.
Data Presentation: Quantitative Summary of Ternary Complex Parameters
A crucial aspect of characterizing a PROTAC is the quantitative assessment of its binding properties. The following tables provide a template for summarizing key parameters obtained from the described experimental protocols.
Table 1: Binary and Ternary Complex Binding Affinities (KD)
| PROTAC ID | Target Protein | Binary KD (nM) (PROTAC to Target) | Binary KD (nM) (PROTAC to VHL) | Ternary KD (nM) (Target to PROTAC:VHL) | Assay Method |
| Example-01 | BRD4(BD1) | 150 | 80 | 25 | SPR |
| Example-02 | BTK | 50 | 80 | 10 | ITC |
| Example-03 | KRAS G12C | 200 | 80 | 180 | AlphaLISA |
Table 2: Ternary Complex Kinetics and Cooperativity
| PROTAC ID | Target Protein | kon (1/Ms) | koff (1/s) | Cooperativity (α) | Assay Method |
| Example-01 | BRD4(BD1) | 1.5 x 105 | 3.0 x 10-3 | 3.2 | SPR |
| Example-02 | BTK | - | - | 5.0 | ITC |
| Example-03 | KRAS G12C | - | - | 0.44 | AlphaLISA |
Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC to one protein partner versus the ternary KD of the PROTAC to that same partner in the presence of the other. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity of binary and ternary complexes.[1][2]
Objective: To determine the on-rate (kon), off-rate (koff), and dissociation constant (KD) for both binary and ternary complex formation, and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization reagents (e.g., amine coupling kit for CM5, or streptavidin for SA chips if using biotinylated protein)
-
Purified VHL E3 ligase complex (e.g., VCB complex)
-
Purified target protein
-
PROTAC synthesized with this compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize the VHL E3 ligase complex onto the sensor chip surface. Amine coupling is a common method for non-tagged proteins. If the VHL complex is biotinylated, a streptavidin (SA) chip can be used for a more controlled immobilization.
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a 1:1 binding model to determine kon, koff, and the binary KD (KD, VHL).
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
Immobilize the target protein on a separate flow cell.
-
Inject a dilution series of the PROTAC to determine the binary KD (KD, Target).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (typically 10-20 fold above its KD to the PROTAC) and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized VHL surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (kon, ternary, koff, ternary, and KD, ternary).
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD, VHL / KD, ternary .
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[3]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor (α).
Materials:
-
Isothermal titration calorimeter
-
Purified VHL E3 ligase complex
-
Purified target protein
-
PROTAC
-
Dialysis buffer (ensure all components are in identical buffer to minimize heats of dilution)
Protocol:
-
Preparation:
-
Thoroughly dialyze both proteins and dissolve the PROTAC in the final dialysis buffer.
-
Degas all solutions before loading into the ITC.
-
-
Binary Titration (PROTAC into VHL):
-
Fill the ITC cell with the VHL complex (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC (e.g., 100-200 µM).
-
Perform a series of injections and record the heat changes.
-
Fit the data to a one-site binding model to determine KD1, ΔH1, and n1.
-
-
Binary Titration (PROTAC into Target Protein):
-
Repeat step 2, with the target protein in the cell. This will determine KD2.
-
-
Ternary Titration:
-
Prepare a solution of the VHL complex pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess.
-
Titrate the PROTAC into the pre-formed binary complex.
-
Fit the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary .
-
AlphaLISA for High-Throughput Screening
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay that can be used to detect the formation of ternary complexes in a high-throughput format.[4]
Objective: To detect and quantify the formation of the ternary complex and to rank the potency of different PROTACs.
Materials:
-
AlphaLISA-compatible microplate reader
-
AlphaLISA acceptor and donor beads conjugated to antibodies or binding partners for tagged proteins (e.g., anti-His, anti-GST, anti-FLAG)
-
Tagged, purified VHL E3 ligase complex (e.g., His-tagged)
-
Tagged, purified target protein (e.g., GST-tagged)
-
PROTAC
-
AlphaLISA assay buffer
Protocol:
-
Reagent Preparation:
-
Prepare dilutions of the tagged VHL complex, tagged target protein, and the PROTAC in AlphaLISA buffer.
-
-
Assay Setup:
-
In a 384-well microplate, add the target protein, VHL complex, and a dilution series of the PROTAC.
-
Incubate to allow for complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Incubate in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect" at high PROTAC concentrations, where binary complexes predominate.[4] The peak of the curve represents the optimal concentration for ternary complex formation.
-
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is another proximity-based assay suitable for high-throughput screening of ternary complex formation.[5]
Objective: To detect and quantify ternary complex formation.
Materials:
-
HTRF-compatible microplate reader
-
HTRF donor and acceptor fluorophores conjugated to antibodies or binding partners for tagged proteins
-
Tagged, purified VHL E3 ligase complex and target protein
-
PROTAC
-
HTRF assay buffer
Protocol: The protocol is similar to AlphaLISA, involving the incubation of the tagged proteins and PROTAC, followed by the addition of HTRF donor and acceptor reagents and measurement of the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment by measuring changes in the protein's thermal stability.[6][7]
Objective: To confirm that the PROTAC engages the target protein and/or the VHL E3 ligase within intact cells.
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC
-
Cell lysis buffer
-
Equipment for heat treatment (e.g., PCR cycler)
-
Method for protein detection (e.g., Western blot, mass spectrometry)
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the PROTAC at various concentrations or a vehicle control.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat to a range of temperatures.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein and VHL in each sample by Western blot or other quantitative methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
NanoBRET™ for In-Cellulo Ternary Complex Formation
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that can be used to monitor the formation of the ternary complex in real-time.[8]
Objective: To quantitatively measure the formation and stability of the ternary complex in living cells.
Materials:
-
Cells engineered to express the target protein fused to a NanoLuc® luciferase (donor) and the VHL E3 ligase fused to a HaloTag® (acceptor)
-
PROTAC
-
NanoBRET™ Nano-Glo® substrate and HaloTag® ligand
-
Luminometer with appropriate filters
Protocol:
-
Cell Preparation:
-
Plate the engineered cells in a multi-well plate.
-
-
Labeling and Treatment:
-
Add the HaloTag® ligand to label the VHL-HaloTag® fusion.
-
Add a dilution series of the PROTAC.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate and immediately measure the donor and acceptor emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates the formation of the ternary complex.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal in proximity assays (AlphaLISA, HTRF) | - Inactive proteins- Inappropriate buffer conditions- Steric hindrance from tags | - Verify protein activity and integrity- Optimize assay buffer (pH, salt concentration)- Test different tag positions or use tag-free proteins with specific antibodies |
| "Hook effect" at high PROTAC concentrations | Formation of binary complexes (Target:PROTAC and VHL:PROTAC) outcompetes the ternary complex.[4] | This is expected. Titrate the PROTAC over a wide concentration range to identify the optimal concentration for ternary complex formation. |
| No thermal shift in CETSA | - Poor cell permeability of the PROTAC- PROTAC does not stabilize the target upon binding | - Confirm cellular uptake of the PROTAC- The absence of a thermal shift does not always mean no binding; orthogonal methods should be used for confirmation. |
| High background in NanoBRET™ | - Non-specific interactions- Overexpression of fusion proteins | - Include a control with a non-binding PROTAC or untagged proteins- Optimize the expression levels of the donor and acceptor fusions |
By employing this comprehensive suite of assays, researchers can thoroughly characterize the formation and properties of the ternary complex induced by PROTACs synthesized from this compound, providing a solid foundation for the development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. carterra-bio.com [carterra-bio.com]
- 3. pelagobio.com [pelagobio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed PROTAC Synthesis with (S,R,S)-AHPC-PEG2-C4-Cl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on the use of the VHL E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG2-C4-Cl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in PROTAC synthesis?
This compound is a pre-formed chemical building block used in the synthesis of PROTACs. It consists of three key components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry is crucial for effective binding to VHL.
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker that provides spacing and can enhance the solubility of the final PROTAC molecule.
-
C4-Cl: A four-carbon alkyl chain terminating in a chloro group. This chloroalkane serves as a reactive handle for conjugation to a ligand for a protein of interest (POI).
Its primary application is to be coupled with a POI ligand that has a suitable nucleophilic group (e.g., an amine, phenol (B47542), or thiol) to form the final PROTAC molecule. This modular approach simplifies the overall synthesis process.
Q2: What type of chemical reaction is used to couple this compound to a POI ligand?
The coupling reaction is typically a nucleophilic substitution reaction (specifically, an SN2 reaction). The nucleophilic group on the POI ligand attacks the carbon atom attached to the chlorine, displacing the chloride ion and forming a new covalent bond.
Q3: My coupling reaction between this compound and my POI ligand is not working. What are the most common reasons for failure?
Several factors can lead to a failed coupling reaction:
-
Low nucleophilicity of the POI ligand: The amine, phenol, or thiol on your POI ligand may not be sufficiently nucleophilic to displace the chloride.
-
Steric hindrance: Bulky groups near the nucleophilic site on the POI ligand or near the chloro group on the linker can physically block the reaction from occurring.
-
Inappropriate reaction conditions: The choice of base, solvent, and temperature is critical for the success of SN2 reactions.
-
Degradation of starting materials: this compound should be stored under appropriate conditions (typically at -20°C, dry, and protected from light) to prevent degradation.
-
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
Q4: I have successfully synthesized my PROTAC, but it does not induce degradation of my target protein. What should I investigate?
If the synthesis is successful but the PROTAC is inactive, consider the following:
-
Poor cell permeability: PROTACs are large molecules, and the final construct may not be able to efficiently cross the cell membrane. The PEG linker is hydrophilic, which can sometimes negatively impact permeability.
-
Suboptimal linker length or conformation: The linker may be too short, too long, or too rigid, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex, leading to reduced degradation. A full dose-response curve is needed to identify this phenomenon.
-
Incorrect stereochemistry: Ensure that the stereochemistry of the AHPC moiety has been retained throughout the synthesis, as the wrong isomer will not bind to VHL.
-
Lack of ternary complex formation: Even if the PROTAC binds to the target and VHL independently, it may not be able to bring them together effectively.
Troubleshooting Guides
Problem 1: Low or No Yield of the Final PROTAC
| Possible Cause | Troubleshooting Steps |
| Poor Nucleophilicity of POI Ligand | - Ensure the chosen base is strong enough to deprotonate the nucleophile without causing side reactions. For amines, a non-nucleophilic organic base like DIPEA is common. For phenols and thiols, a stronger base like K₂CO₃ or Cs₂CO₃ may be necessary.- Consider converting the nucleophile to a more reactive form if possible (e.g., converting a phenol to a phenoxide in situ). |
| Inappropriate Solvent | - For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred. These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity.[1][2] - Avoid polar protic solvents (e.g., water, methanol, ethanol) as they can form hydrogen bonds with the nucleophile, reducing its reactivity.[1][2] |
| Steric Hindrance | - If possible, choose a different attachment point on the POI ligand that is less sterically hindered.- Consider synthesizing a PROTAC with a longer linker to provide more space for the reaction to occur. |
| Low Reaction Temperature | - While starting at room temperature is common, gently heating the reaction (e.g., to 40-60°C) can increase the reaction rate. Monitor for potential side reactions or degradation at higher temperatures. |
| Side Reactions | - Elimination: If the carbon adjacent to the chloroalkane has a proton, an E2 elimination reaction can compete with the SN2 substitution, especially with sterically hindered or strong bases. Using a non-hindered base can minimize this. - Over-alkylation of Amines: If the POI ligand has a primary amine, it can be alkylated twice. Using a slight excess of the amine can help to minimize this. |
Problem 2: Difficulty in Purifying the Final PROTAC
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Monitor the reaction progress by LC-MS to ensure complete consumption of the limiting reagent.- Optimize the stoichiometry of the reactants to drive the reaction to completion. |
| Formation of Side Products | - If elimination is a significant side reaction, the resulting alkene-containing PROTAC precursor will have a similar polarity to the desired product, making separation difficult. Optimize reaction conditions to favor substitution.- Use a different purification technique. Reverse-phase HPLC is often effective for purifying PROTACs due to their relatively high molecular weight and polarity. |
| Poor Solubility of the Product | - The final PROTAC may have different solubility properties than the starting materials. Experiment with different solvent systems for chromatography. A mixture of acetonitrile and water with a modifier like TFA or formic acid is common for reverse-phase HPLC. |
Quantitative Data Summary
The following table provides representative data for PROTAC synthesis and characterization. Note that optimal conditions and outcomes are highly dependent on the specific POI ligand.
| Parameter | Typical Range/Value | Notes |
| Reactant Stoichiometry | 1.0 - 1.2 equivalents of this compound to 1.0 equivalent of POI ligand | A slight excess of the chloroalkane can help drive the reaction to completion if the POI ligand is more valuable. |
| Base Stoichiometry | 2 - 5 equivalents | Sufficient base is needed to deprotonate the nucleophile and neutralize any acid formed during the reaction. |
| Reaction Temperature | 25 - 60 °C | Start at room temperature and gently heat if the reaction is slow. |
| Reaction Time | 4 - 24 hours | Monitor by LC-MS to determine the optimal reaction time. |
| Typical Yields | 30 - 70% | Yields can vary widely depending on the complexity of the POI ligand and the efficiency of the coupling reaction. |
| Purity (Post-Purification) | >95% | Purity should be confirmed by HPLC and/or LC-MS. |
| Analytical Techniques | LC-MS, ¹H NMR, ¹³C NMR | Used to confirm the identity and purity of the final PROTAC.[3] |
Experimental Protocols
General Protocol for Coupling this compound with an Amine-Containing POI Ligand
This protocol describes a general procedure for the synthesis of a PROTAC via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Amine-containing Protein of Interest (POI) ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Linker: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) if the starting materials are sterically hindered or show low reactivity.
-
Monitoring: Monitor the progress of the reaction by LC-MS. Look for the disappearance of the starting materials and the appearance of a new peak with the expected mass of the final PROTAC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Visualizations
References
Technical Support Center: Optimizing Linker Length for Improved PROTAC Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the optimization of PROTAC linker length for enhanced protein degradation activity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and how does its length impact efficacy?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The linker is not just a spacer; it is a critical determinant of PROTAC efficacy.[1][2] Its primary role is to position the target protein and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4][5]
The length of the linker is a crucial parameter:
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of the ternary complex.[4][6][7]
-
Too long: A linker that is too long can result in an unstable and overly flexible ternary complex.[4] This may not bring the two proteins into close enough proximity for efficient ubiquitin transfer to the target protein's lysine (B10760008) residues.[6][8]
Therefore, optimizing the linker length is a critical step to achieve maximal degradation potency.[4][9]
Q2: Beyond length, what other linker characteristics should be considered?
Linker composition and rigidity are also crucial factors that influence a PROTAC's performance:[7]
-
Composition: The chemical makeup of the linker affects physicochemical properties like solubility and cell permeability.[1][3] Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while alkyl chains offer flexibility.[1][2] The linker's composition can also impact the stability of the ternary complex and metabolic stability.[3][10]
-
Rigidity: Introducing more rigid elements, such as heterocyclic scaffolds (e.g., piperazine) or alkynes, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[5][10]
-
Attachment Points: The points where the linker connects to the POI and E3 ligase ligands are also critical. The exit vector from the ligand binding pocket can significantly influence the orientation of the proteins in the ternary complex.[7][11]
Q3: What is the "hook effect" and how can linker design help mitigate it?
The hook effect is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[3][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:POI or PROTAC:E3 ligase) rather than the productive ternary complex required for degradation.[6]
Optimizing the linker can help mitigate the hook effect by enhancing the stability and cooperativity of the ternary complex.[3] A well-designed linker promotes favorable protein-protein interactions between the target and the E3 ligase, making the ternary complex formation more favorable even at higher PROTAC concentrations.[3][12]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target and the E3 ligase, but I don't see any protein degradation.
This is a common challenge. Several factors could be responsible:
| Potential Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may not be the right length to support a stable and productive ternary complex, even with good binary affinities.[3] The spatial orientation is critical for ubiquitination. Solution: Synthesize a library of PROTACs with varied linker lengths. Even small changes can have a significant impact.[3] |
| Poor Ternary Complex Cooperativity | The formation of the ternary complex may be non-cooperative or anti-cooperative, leading to instability.[3] Solution: Directly evaluate ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays.[3][][14] |
| Incorrect Geometry | The current linker may create a ternary complex where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex.[3] Solution: Modify linker attachment points or composition to alter the geometry of the ternary complex.[7][10] |
| Poor Cell Permeability or Efflux | The PROTAC may not be reaching sufficient intracellular concentrations due to poor membrane permeability or being actively transported out by efflux pumps.[3] Solution: Assess cell permeability and efflux. Modify the linker to improve physicochemical properties, for instance by incorporating PEG units to enhance solubility.[2][3] |
Problem 2: I'm observing a significant "hook effect" that limits the therapeutic window.
| Potential Cause | Suggested Solution |
| Low Ternary Complex Cooperativity | The PROTAC favors binary complex formation at higher concentrations. Solution: Enhance ternary complex cooperativity by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[3] |
| High PROTAC Concentrations | The concentrations used in the assay are too high, leading to the formation of unproductive binary complexes. Solution: Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the hook effect becomes prominent.[3] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[4][11] The tables below summarize data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [15][16]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 | Dmax |
| PROTAC 11 | Alkyl | 9 | Moderate | ~75% |
| PROTAC 12 | Alkyl | 12 | Moderate | ~80% |
| PROTAC 13 | Alkyl | 16 | Most Potent | >90% |
| PROTAC 14 | Alkyl | 19 | Reduced Potency | ~60% |
| PROTAC 15 | Alkyl | 21 | Low Potency | ~25% |
| Data is illustrative of trends reported in the literature. DC50 is the concentration for 50% degradation; Dmax is the maximum degradation. |
Table 2: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | PEG | 8 | >1000 | <20 |
| Compound B | PEG | 12 | 150 | 75 |
| Compound C | PEG | 16 | 25 | >95 |
| Compound D | PEG | 20 | 80 | 85 |
| Hypothetical data based on general findings that demonstrate an optimal linker length "sweet spot".[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of (S,R,S)-AHPC-PEG2-C4-Cl based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cell permeability of (S,R,S)-AHPC-PEG2-C4-Cl based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. It is composed of:
-
(S,R,S)-AHPC: A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
-
PEG2: A two-unit polyethylene (B3416737) glycol linker.
-
C4-Cl: A chloroalkane warhead for covalently binding to the target protein.
PROTACs are often large molecules with high molecular weight and polar surface area, which can lead to poor passive diffusion across the cell membrane.[3][4][5] The PEG linker, while improving solubility, can sometimes negatively impact permeability.[6][7]
Q2: How can I assess the cell permeability of my this compound based PROTAC?
A2: The two most common in vitro assays to evaluate cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3][8][9][10] It is a cost-effective method for early-stage screening.[3][11]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[3][11][12] This assay provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[11][12][13]
Q3: What are the typical physicochemical properties of PROTACs that influence their permeability?
A3: PROTACs often fall into the "beyond Rule of 5" (bRo5) chemical space.[14][15] Key properties affecting permeability include:
-
High Molecular Weight (MW > 800 Da) [16]
-
Large Polar Surface Area (TPSA) [11]
-
Multiple Hydrogen Bond Donors (HBDs) and Acceptors (HBAs) [16]
-
High Number of Rotatable Bonds [17]
The formation of intramolecular hydrogen bonds can help to "shield" polar groups and reduce the molecule's size and polarity, thereby improving permeability.[6][17]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound based PROTACs and provides strategies to improve cell permeability.
Issue 1: Low intracellular concentration and poor target degradation despite high in vitro binding affinity.
This is a classic indicator of poor cell permeability.
Troubleshooting Workflow:
Troubleshooting Cell Permeability
Suggested Solutions:
-
Linker Modification: The PEG2 linker in your PROTAC is a primary target for modification.
-
Replace PEG with an alkyl chain: Research has shown that replacing a PEG linker with a more lipophilic alkyl or phenyl ring can significantly improve cellular permeability.[6][7]
-
Introduce rigidity: Incorporating cyclic elements like piperidine (B6355638) or piperazine (B1678402) into the linker can improve permeability and metabolic stability.[11]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and improve permeability.[5][8][16]
-
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[6][11][18]
-
Formulation Strategies: For preclinical studies, consider using formulation approaches like lipid-based nanoparticles or emulsions to improve delivery.[4]
Issue 2: Inconsistent results in Caco-2 permeability assays.
PROTACs can be challenging to evaluate in cell-based assays due to their physicochemical properties.
Troubleshooting Steps:
-
Assess Compound Solubility: Poor solubility in the assay buffer can lead to inaccurate permeability measurements.[11][19]
-
Evaluate Non-Specific Binding: PROTACs can stick to the plasticware or the cell monolayer, leading to low recovery.
-
Solution: Adding BSA to the buffer can also help mitigate non-specific binding.[19]
-
-
Optimize Incubation Time: A standard 90-120 minute incubation may not be optimal for all PROTACs.[19]
-
Solution: Test different incubation times to find a balance between detectable transport and maintaining cell monolayer integrity.
-
Quantitative Data Summary
The following tables provide illustrative data for comparing the permeability of different PROTACs. Note: These are example values and do not represent actual experimental data for this compound.
Table 1: PAMPA Permeability Data
| Compound ID | Linker Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| This compound | None (PEG2) | 0.2 |
| MOD-1 | Alkyl Chain | 1.5 |
| MOD-2 | Phenyl Ring | 2.1 |
| MOD-3 | Amide-to-Ester | 0.9 |
Table 2: Caco-2 Permeability Data
| Compound ID | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 0.15 | 0.6 | 4.0 |
| MOD-1 | 1.2 | 1.8 | 1.5 |
| MOD-2 | 1.8 | 2.0 | 1.1 |
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[12][13]
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies for assessing passive permeability.[9][10]
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[3][9]
Experimental Workflow:
PAMPA Workflow
Materials:
-
96-well PAMPA filter plate (donor plate) and acceptor plate
-
Lecithin in dodecane (B42187) (or other suitable lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully add 5 µL of the lipid solution to each well of the donor plate, ensuring the membrane is fully coated.
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Plate Preparation: Add 200 µL of the PROTAC working solution (in PBS) to each well of the lipid-coated donor plate.
-
Assembly and Incubation: Place the donor plate into the acceptor plate and incubate at room temperature for 5-18 hours in a sealed container with a wet paper towel to prevent evaporation.
-
Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
2. Caco-2 Permeability Assay
This protocol provides a general framework for assessing permeability across a Caco-2 cell monolayer.[12][13][19]
Principle: Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier. This assay measures a compound's transport rate across this monolayer, providing insights into both passive and active transport mechanisms.[12]
Experimental Workflow:
Caco-2 Assay Workflow
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation:
-
Wash the cell monolayers with transport buffer pre-warmed to 37°C.
-
For apical-to-basolateral (A-B) transport, add the PROTAC solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
For basolateral-to-apical (B-A) transport, add the PROTAC solution to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver compartment at specified time points (e.g., 60, 90, 120 minutes).
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
By following these guidelines and protocols, researchers can systematically evaluate and overcome the cell permeability challenges associated with this compound based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. (S,R,S)-AHPC-pentanoic-acid ≥95% | 2172819-74-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. enamine.net [enamine.net]
Technical Support Center: Mitigating the "Hook Effect" in PROTAC Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the "hook effect" observed in PROTAC (Proteolysis Targeting Chimera) experiments. Our aim is to help you understand, identify, and mitigate this phenomenon to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve.[1][2][3] Instead of a typical sigmoidal curve where increasing concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4][5] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][5]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range does the "hook effect" typically occur?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[1][6] It is often observed at micromolar (µM) concentrations, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] Therefore, it is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration for degradation and detect the onset of the hook effect.[1]
Q5: How can I confirm that the observed protein degradation is proteasome-dependent?
A5: To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or carfilzomib).[3][7] If the degradation of the target protein is blocked or rescued in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[3][8]
Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, TR-FRET, SPR) to directly measure ternary complex formation at different PROTAC concentrations.[2][4] This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]
-
Problem 2: I don't observe any protein degradation at any of my tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[1]
-
Check E3 Ligase Expression: Ensure that the targeted E3 ligase is expressed in your cell line by using methods like Western blot or qPCR.[3]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[3] Consider using a permeability assay to confirm cellular uptake.[3]
-
Confirm Compound Integrity: Ensure your PROTAC is stored correctly and has not degraded. Prepare fresh stock solutions.[3]
-
Data Presentation
Table 1: Example Dose-Response Data Exhibiting a Hook Effect
| PROTAC Concentration | % Target Protein Degradation |
| 0.1 nM | 10% |
| 1 nM | 35% |
| 10 nM | 75% |
| 100 nM | 90% (Dmax) |
| 1 µM | 60% |
| 10 µM | 25% |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.[3]
Table 2: Time-Course of PROTAC-Induced Degradation
| Time (hours) | % Target Protein Remaining (at Optimal Concentration) | % Target Protein Remaining (at High, "Hook Effect" Concentration) |
| 0 | 100% | 100% |
| 4 | 60% | 85% |
| 8 | 30% | 70% |
| 16 | 15% | 65% |
| 24 | 10% | 60% |
This table demonstrates how the hook effect can impact the kinetics of protein degradation over time.
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol outlines the general steps for assessing target protein degradation via Western blotting.[2]
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[2][3]
-
Compound Preparation and Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[3] Treat cells with the varying concentrations of the PROTAC for a predetermined time, typically 4-24 hours.[3] Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[2][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][3]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[3]
-
Transfer the proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[2]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[3]
-
-
Data Analysis: Quantify the band intensities using densitometry software.[3] Normalize the target protein band intensity to the loading control.[7] Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[3]
NanoBRET™ Ternary Complex Formation Assay
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC in live cells.
-
Principle: The assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. One protein (e.g., the target) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).[1]
-
Protocol:
-
Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate.[1]
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.[1]
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[1] Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.[1]
Visualizations
Caption: PROTACs induce a productive ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting degradation.
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce off-target effects of VHL-recruiting PROTACs
Welcome to the technical support center for researchers utilizing VHL-recruiting PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and optimize your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of off-target effects with VHL-recruiting PROTACs?
Off-target effects in VHL-recruiting PROTACs can arise from several factors:
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains.
-
VHL Ligand Off-Targets: Although generally highly selective, the VHL ligand could potentially engage other cellular components at high concentrations.
-
Suboptimal Linker Design: The linker connecting the warhead and the VHL ligand plays a crucial role in the stability and conformation of the ternary complex. An improperly designed linker can lead to the degradation of proteins other than the intended target.[1][2][3][4]
-
Ternary Complex-Mediated Off-Targets: The formation of a stable ternary complex (POI-PROTAC-VHL) is essential for selective degradation. However, the PROTAC might induce the formation of alternative ternary complexes with off-target proteins. The structural and chemical properties of the PROTAC can influence the cooperativity and stability of these complexes, dictating degradation selectivity.[5][6]
-
The "Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-POI or PROTAC-VHL) that are unproductive for degradation, which can reduce on-target efficacy and potentially contribute to off-target effects.[7]
Q2: How can I rationally design the components of my VHL-PROTAC to enhance selectivity?
Optimizing each component of the PROTAC molecule is a key strategy to improve selectivity:
-
Warhead Optimization: Employ highly selective ligands for your POI. If you are using a non-selective inhibitor, consider medicinal chemistry efforts to improve its specificity.
-
VHL Ligand Modification: While the core VHL ligand is well-established, modifications can be introduced to improve physicochemical properties like solubility and cell permeability, which can in turn improve the therapeutic window.[8][9][10][11][12] Structure-guided design using X-ray crystallography can aid in optimizing VHL ligand interactions.[11][13]
-
Linker Engineering: The length, composition, and attachment points of the linker are critical for controlling the formation and stability of the ternary complex.[2][3][4][14] Systematic variation of the linker can help identify a configuration that maximizes on-target degradation while minimizing off-target effects.[15] For instance, rigidifying the linker with cyclic structures or incorporating specific functional groups can enforce a conformation that favors the desired ternary complex.[2][14]
Q3: What is the importance of the ternary complex in determining selectivity?
The formation of a stable and cooperative ternary complex between the POI, the PROTAC, and VHL is the cornerstone of selective protein degradation.[16][17] The stability and conformation of this complex dictate the efficiency of ubiquitination and subsequent degradation of the target protein. Highly cooperative ternary complexes can lead to selective degradation even if the warhead has affinity for other proteins.[5] Therefore, characterizing the formation and stability of the ternary complex is a critical step in evaluating and optimizing PROTAC selectivity.
Troubleshooting Guide
Problem 1: My PROTAC degrades proteins other than my intended target, as identified by proteomics.
-
Possible Cause: Lack of selectivity of the warhead, suboptimal linker, or formation of promiscuous ternary complexes.
-
Troubleshooting Steps:
-
Assess Warhead Selectivity: If not already known, determine the selectivity profile of the warhead alone using techniques like kinome scanning (for kinase targets) or chemical proteomics.
-
Optimize the Linker: Synthesize a small library of PROTACs with varying linker lengths, compositions (e.g., PEG vs. alkyl), and attachment points to identify a more selective degrader.[2][4]
-
Characterize Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and cooperativity of the ternary complex with both the on-target and major off-target proteins.[18][19] A higher cooperativity for the on-target protein is desirable.
-
Structural Biology Studies: If feasible, obtain a crystal structure of the ternary complex with your on-target protein to guide the rational design of a more selective PROTAC.[5][6][20] Computational modeling can also provide insights into the ternary complex structure and help rationalize or predict selectivity.[14]
-
Problem 2: I am observing a "hook effect" at higher concentrations of my PROTAC.
-
Possible Cause: At high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-VHL) dominates over the formation of the productive ternary complex.[7]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to clearly define the concentration range where the hook effect occurs. Subsequent experiments should be conducted at or below the optimal degradation concentration (DCmax).
-
Ternary Complex Stability: The hook effect can be more pronounced for PROTACs that form less stable ternary complexes. Re-evaluate the linker and warhead to enhance the stability of the ternary complex.
-
Kinetic Analysis: Utilize live-cell assays like NanoBRET to kinetically monitor ternary complex formation and stability in a cellular environment.[16][17] This can provide insights into how to optimize the PROTAC to favor ternary complex formation even at higher concentrations.
-
Problem 3: My VHL-PROTAC has poor solubility and/or cell permeability, leading to inconsistent results.
-
Possible Cause: The physicochemical properties of the PROTAC, often due to a large and complex structure, are not optimal for biological assays.
-
Troubleshooting Steps:
-
Modify the VHL Ligand: Introduce solubilizing groups to the VHL ligand. For example, incorporating a dibasic piperazine (B1678402) has been shown to significantly increase aqueous solubility without compromising degradation performance.[8]
-
Linker Modification: Adjust the lipophilicity, hydrogen-bond donor count, and total polar surface area (TPSA) of the linker to improve solubility and permeability.[8]
-
Formulation: For in vivo studies, consider formulation strategies to improve the bioavailability of the PROTAC.
-
Experimental Protocols
1. Proteomics-Based Off-Target Profiling
This protocol outlines a general workflow for identifying on- and off-target effects of a PROTAC using quantitative mass spectrometry.
-
Objective: To globally quantify changes in protein abundance in response to PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, lyse them in a suitable buffer containing protease and phosphatase inhibitors, and quantify the total protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.[21]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Determine the proteins that show a significant change in abundance upon PROTAC treatment compared to the vehicle control.
-
2. Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-VHL ternary complex.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): [19]
-
Principle: These techniques measure changes in the refractive index or light interference upon binding of molecules to a sensor surface.
-
Methodology:
-
Immobilize the biotinylated POI or VHL complex onto a streptavidin-coated sensor chip.
-
Flow the PROTAC over the sensor to measure the binary interaction.
-
In a subsequent step, flow the third component (either VHL or POI) in the presence of the PROTAC to measure the formation of the ternary complex.
-
Calculate the binding affinities (KD) and cooperativity (alpha).
-
-
-
NanoBRET™ Ternary Complex Assay: [16][17]
-
Principle: This is a live-cell assay that measures the proximity of two proteins using Bioluminescence Resonance Energy Transfer (BRET).
-
Methodology:
-
Genetically fuse one protein (e.g., VHL) to a NanoLuc® luciferase (the donor) and the other protein (e.g., the POI) to a HaloTag® (the acceptor).
-
Express these fusion proteins in cells.
-
Add the NanoBRET substrate and the PROTAC.
-
If the PROTAC brings the two proteins into close proximity, energy transfer will occur from the donor to the acceptor, resulting in a BRET signal that can be measured.
-
-
3. VHL Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a PROTAC or its VHL ligand component to the VHL E3 ligase complex.[7][22]
-
Principle: A fluorescently labeled peptide derived from HIF-1α (the natural substrate of VHL) is used as a probe. When the probe is bound to the larger VHL complex, it tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When a competitor (the PROTAC or VHL ligand) displaces the probe, the smaller, faster-tumbling probe gives a low FP signal.
-
Methodology:
-
Prepare a solution of the VHL/Elongin B/Elongin C (VBC) complex and the fluorescent probe.
-
Add increasing concentrations of the test compound (PROTAC or VHL ligand).
-
Measure the FP signal at each concentration.
-
Plot the FP signal against the compound concentration to determine the IC50 value, which can be converted to a binding affinity (Ki).
-
Quantitative Data Summary
Table 1: Example Binding Affinities and Degradation Potencies of VHL-based PROTACs
| PROTAC | Target POI | Warhead IC50 (nM) | VHL Ligand IC50 (nM) | Ternary Complex KD (nM) | Cooperativity (α) | Cellular DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | 4 | 66 | 29 | 15-26 | ~30 | >90 |
| PROTAC 40 | USP7 | - | - | - | - | <100 | >90 |
| NR-11c | p38α | - | - | - | - | ~100 | >80 |
| ACBI2 | SMARCA2 | - | - | - | - | <10 | >95 |
Note: The values presented are illustrative and compiled from various sources. Actual values will vary depending on the specific experimental conditions.[8][15][19][23]
Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
References
- 1. Rational design of the linkers in targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of (S,R,S)-AHPC-PEG2-C4-Cl Derived PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs derived from (S,R,S)-AHPC-PEG2-C4-Cl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a pre-designed molecule that serves as a building block for constructing Proteolysis Targeting Chimeras (PROTACs). It consists of three key components[1]:
-
(S,R,S)-AHPC: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is crucial for high-affinity binding to VHL[2].
-
PEG2: A short polyethylene (B3416737) glycol linker. PEG linkers are often incorporated into PROTACs to improve solubility and modulate physicochemical properties[3].
-
C4-Cl: A four-carbon alkyl chain with a terminal chloride. This chloroalkane moiety is intended to function as the "warhead" that binds to the protein of interest (POI), often through covalent modification of a nucleophilic residue like cysteine.
Q2: What are the primary stability concerns for PROTACs derived from this molecule?
A2: The primary stability concerns for PROTACs derived from this compound stem from the chemical nature of its components:
-
Hydrolysis of the Chloroalkane Warhead: The C4-Cl group is susceptible to hydrolysis, especially in aqueous buffers and biological media. This reaction converts the chloroalkane to an alcohol, rendering the warhead unable to bind to its target protein[4][5][6].
-
Nucleophilic Substitution of the Chloroalkane Warhead: The electrophilic carbon of the C-Cl bond can be attacked by various biological nucleophiles (e.g., thiols like glutathione, amines) present in cell culture media or cell lysates. This will also inactivate the warhead[7].
-
Oxidation of the PEG Linker: Polyethylene glycol linkers can be susceptible to oxidative degradation, which can lead to cleavage of the PROTAC molecule.
-
Enzymatic Degradation: The entire PROTAC molecule, including the linker and the AHPC ligand, can be subject to metabolism by cellular enzymes, such as cytochrome P450s or proteases[8].
Q3: How can I assess the stability of my final PROTAC?
A3: Several in vitro assays can be employed to determine the stability of your PROTAC:
-
Plasma Stability Assay: Incubating the PROTAC in human, rat, or mouse plasma at 37°C and monitoring its concentration over time using LC-MS/MS.
-
Microsomal Stability Assay: Incubating the PROTAC with liver microsomes (which are rich in drug-metabolizing enzymes) to assess its metabolic stability.
-
Buffer Stability Assay: Assessing the stability of the PROTAC in various aqueous buffers at different pH values to evaluate its susceptibility to hydrolysis.
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein is reduced. This is because the PROTAC forms non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.
Troubleshooting Guide
This guide addresses common issues you might encounter when using PROTACs derived from this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Target Degradation | 1. PROTAC Instability: The chloroalkane warhead may have hydrolyzed or reacted with components in the cell culture medium. The PEG linker could also have degraded. 2. Poor Cell Permeability: The overall size and polarity of the final PROTAC may hinder its ability to cross the cell membrane. 3. Inefficient Ternary Complex Formation: The linker length or geometry may not be optimal for the formation of a stable and productive ternary complex between your target protein and VHL. 4. Low Expression of VHL in Target Cells: The chosen cell line may not express sufficient levels of the VHL E3 ligase. | 1. Assess PROTAC Stability: Perform stability assays (plasma, microsomal, buffer) as described in the FAQs. Analyze samples by LC-MS/MS to detect the parent PROTAC and potential degradation products. 2. Optimize Experimental Conditions: Minimize incubation times in aqueous media before adding to cells. Consider using fresh media for experiments. 3. Modify the PROTAC Structure: If stability is a major issue, consider synthesizing analogs with a more stable warhead (e.g., a different electrophile or a reversible binder) or a different linker. 4. Verify VHL Expression: Confirm VHL expression in your target cells by Western blot or qPCR. |
| Inconsistent Degradation Results | 1. Variability in PROTAC Stock Solution: The PROTAC may be degrading in the stock solution (e.g., DMSO). 2. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | 1. Proper Stock Solution Handling: Prepare fresh stock solutions frequently. Store aliquots at -80°C to minimize freeze-thaw cycles. 2. Standardize Cell Culture: Maintain consistent cell culture practices. |
| High Background Signal or Off-Target Effects | 1. Non-specific Binding of the Warhead: The chloroalkane warhead may react with other cellular proteins. 2. Formation of Reactive Metabolites: The PROTAC may be metabolized into reactive species that cause cellular stress. | 1. Use of Inactive Controls: Synthesize and test an inactive control where the chloroalkane is replaced with an alcohol (C4-OH) to assess off-target effects of the warhead. An epimer of the AHPC ligand that does not bind VHL can also be used as a negative control. 2. Proteomics Analysis: Perform unbiased proteomic studies (e.g., mass spectrometry-based proteomics) to identify other proteins that are degraded by your PROTAC. |
Quantitative Data Summary
The following tables provide illustrative stability data for a hypothetical PROTAC derived from this compound. This data is for guidance and should be confirmed experimentally for your specific molecule.
Table 1: Illustrative In Vitro Stability of a Hypothetical this compound-Warhead PROTAC
| Matrix | Incubation Time (hours) | Parent PROTAC Remaining (%) | Major Degradation Product(s) Detected |
| Human Plasma | 1 | 85 | Hydrolyzed Warhead (C4-OH) |
| 4 | 55 | Hydrolyzed Warhead (C4-OH) | |
| 24 | <10 | Hydrolyzed Warhead (C4-OH), Oxidized PEG | |
| Mouse Plasma | 1 | 70 | Hydrolyzed Warhead (C4-OH) |
| 4 | 30 | Hydrolyzed Warhead (C4-OH) | |
| 24 | <5 | Hydrolyzed Warhead (C4-OH), Oxidized PEG | |
| Human Liver Microsomes | 0.5 | 60 | Hydroxylated PROTAC, Hydrolyzed Warhead |
| 1 | 25 | Hydroxylated PROTAC, Hydrolyzed Warhead | |
| 2 | <5 | Hydroxylated PROTAC, Hydrolyzed Warhead | |
| PBS (pH 7.4) | 24 | 90 | Minimal Degradation |
Table 2: Illustrative Degradation Efficiency (DC50) of a Hypothetical this compound-Warhead PROTAC in Different Cell Lines
| Cell Line | Target Protein | VHL Expression | DC50 (nM) at 24h |
| Cell Line A | Protein X | High | 50 |
| Cell Line B | Protein X | Medium | 250 |
| Cell Line C | Protein X | Low | >1000 |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the in vitro stability of the PROTAC in plasma.
Materials:
-
Test PROTAC
-
Human, mouse, or rat plasma (sodium heparin as anticoagulant)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Dilute the stock solution in PBS to an intermediate concentration.
-
Add the intermediate solution to pre-warmed (37°C) plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the percentage of PROTAC remaining at each time point relative to the 0-minute time point.
Protocol 2: Microsomal Stability Assay
Objective: To assess the metabolic stability of the PROTAC.
Materials:
-
Test PROTAC
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
In a microcentrifuge tube, combine liver microsomes and phosphate buffer.
-
Add the PROTAC to the microsome suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) from the disappearance of the parent compound over time.
Visualizations
Caption: Mechanism of action for a PROTAC derived from this compound.
Caption: A troubleshooting workflow for low or no target degradation.
Caption: Potential degradation pathways for the PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. tert-Butyl chloride - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The Sn1 Reaction Mechanism: Hydrolysis of T-Butyl Chloride :Department of Chemistry [chem.indiana.edu]
- 7. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
Technical Support Center: Addressing Insolubility Issues with AHPC-PEG Linker PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of working with AHPC-PEG linker PROTACs, with a specific focus on overcoming insolubility issues.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with AHPC-PEG linker PROTACs.
Question 1: My AHPC-PEG linker PROTAC is precipitating out of my aqueous buffer during my in vitro assay. What should I do?
Answer:
Precipitation in aqueous buffers is a common issue stemming from the generally hydrophobic nature of PROTAC molecules. Here are several strategies to address this:
-
Optimize Buffer Conditions:
-
pH Adjustment: The solubility of your PROTAC can be significantly influenced by pH, especially if it contains ionizable groups.[1] Experiment with a range of pH values to find the optimal condition for solubility.
-
Use of Co-solvents: Introducing a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) into your final aqueous buffer can help maintain solubility.[2] However, be mindful of the potential effects of these co-solvents on your assay.
-
-
Gradual Solvent Exchange: If you are moving your PROTAC from an organic solvent to an aqueous buffer, avoid direct dilution, which can cause it to crash out. Instead, perform a stepwise dialysis or buffer exchange, gradually increasing the proportion of the aqueous buffer.[2]
-
Employ Solubilizing Agents: Consider the use of excipients such as cyclodextrins or surfactants to enhance the solubility of your PROTAC in the assay medium.[1]
Question 2: I am observing inconsistent results in my cell-based assays, which I suspect is due to poor PROTAC solubility in the cell culture medium. How can I improve this?
Answer:
Inconsistent results in cellular assays are often linked to poor solubility and precipitation of the PROTAC in the cell culture medium.[2][3] Here’s how to troubleshoot this:
-
Prepare a Concentrated Stock in DMSO: Dissolve your PROTAC in 100% DMSO at a high concentration (e.g., 10-20 mM).[2] Ensure it is fully dissolved before further dilution.
-
Serial Dilution: Serially dilute the concentrated DMSO stock to create intermediate concentrations.
-
Final Dilution in Media: Add a small volume of the DMSO stock to your cell culture medium to achieve the final desired concentration. It is crucial to keep the final concentration of DMSO in the medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility Check: After adding the PROTAC to the medium, visually inspect for any signs of precipitation. You can also centrifuge the medium and measure the concentration of the PROTAC in the supernatant using HPLC to confirm its solubility at the tested concentration.
Below is a troubleshooting workflow to help diagnose and resolve insolubility issues.
Caption: A logical workflow for troubleshooting PROTAC insolubility.
Question 3: My AHPC-PEG linker PROTAC has demonstrated poor oral bioavailability in animal models. Could this be related to its solubility, and what can be done?
Answer:
Yes, poor aqueous solubility is a major factor contributing to low oral bioavailability of PROTACs.[4] To improve this, consider the following formulation strategies:
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique to improve the dissolution of poorly soluble drugs.[4] By dispersing the PROTAC in a polymer matrix (e.g., HPMCAS), you can prevent its crystallization and enhance its dissolution rate.[2][5] ASDs can significantly increase the supersaturation of the PROTAC in the gastrointestinal tract, leading to improved absorption.[4][5]
-
Use of Biorelevant Media: When assessing solubility in vitro, it's beneficial to use biorelevant media such as fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF).[2] Some PROTACs show improved solubility in these media, which can be more predictive of in vivo performance.[6][7]
-
Administration with Food: In some cases, administering the PROTAC with food can enhance its solubility and absorption.[2][6] This is often reflected in improved solubility in FeSSIF compared to FaSSIF.
The table below summarizes these formulation strategies.
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Amorphous Solid Dispersion (ASD) | The PROTAC is molecularly dispersed in a polymer matrix, preventing crystallization and increasing the dissolution rate.[4][5] | Requires screening for a suitable polymer (e.g., HPMCAS, Soluplus®, Eudragit®). The drug loading in the polymer needs to be optimized.[5][8] |
| Use of Biorelevant Media | Simulates the conditions in the human intestine (e.g., bile salts, phospholipids), providing a more accurate prediction of in vivo solubility.[6][7] | Important for in vitro to in vivo correlation. Helps in deciding if administration with food would be beneficial. |
| Co-amorphization | Forming a single amorphous phase with a low-molecular-weight excipient. | May not always provide a dissolution advantage despite evidence of drug-coformer interactions.[5] |
| Lipid-Based Formulations | PROTAC is dissolved in lipids, oils, or surfactants, which can form micelles or emulsions in the gut, enhancing solubilization.[8] | Includes Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). Potential for drug precipitation and formulation instability.[8] |
Frequently Asked Questions (FAQs)
Question 1: What is the role of the PEG linker in AHPC-PEG linker PROTACs regarding solubility?
Answer:
The polyethylene glycol (PEG) linker is incorporated into PROTAC design primarily to increase the molecule's hydrophilicity and, consequently, its aqueous solubility.[2][9][10] The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, which helps to improve the overall solubility of the often large and hydrophobic PROTAC molecule.[2][] Additionally, the flexibility of the PEG linker is crucial for allowing the two ends of the PROTAC to bind effectively to the target protein and the E3 ligase to form a productive ternary complex.[12][13]
Caption: Mechanism of action for an AHPC-PEG linker PROTAC.
Question 2: Despite having a PEG linker, my PROTAC is still poorly soluble. Why is this?
Answer:
While the PEG linker is intended to improve hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by all of its components: the warhead (target-binding ligand), the E3 ligase ligand (in this case, AHPC-based for VHL), and the linker itself.[2][14] If the warhead and/or the E3 ligase ligand are highly lipophilic, their combined effect can outweigh the solubilizing contribution of the PEG linker, resulting in a molecule with poor overall aqueous solubility. The final three-dimensional conformation of the PROTAC can also play a role by exposing or burying hydrophobic surfaces.
Question 3: What are the main analytical methods to measure the solubility of my PROTAC?
Answer:
Determining the solubility of your PROTAC is a critical step. The two main types of solubility measurements are:
-
Kinetic Solubility: This is often the preferred method in early drug discovery.[15] It measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. This method is high-throughput and provides information about the supersaturation potential of a compound.
-
Thermodynamic Solubility: This measures the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).
The concentration of the dissolved PROTAC in both assays is typically quantified using methods like HPLC-UV or LC-MS.[][17]
The table below outlines a general protocol for a kinetic solubility assay.
| Step | Procedure |
| 1. Stock Solution Preparation | Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. |
| 2. Dilution | Add a small volume (e.g., 1-2 µL) of the DMSO stock to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well. |
| 3. Incubation | Shake the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration. |
| 4. Separation of Precipitate | Centrifuge the plate to pellet any precipitated compound. Alternatively, use a filter plate to separate the solid from the supernatant. |
| 5. Quantification | Carefully take an aliquot of the supernatant and analyze the concentration of the dissolved PROTAC using a suitable analytical method like HPLC-UV or LC-MS. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD, which is useful when the amount of available PROTAC is limited.
Materials:
-
AHPC-PEG linker PROTAC
-
Polymer (e.g., Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS)
-
Suitable solvent system (e.g., Dichloromethane/Methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Spatula
-
Desiccator
Procedure:
-
Dissolution: Weigh and dissolve the desired amounts of the PROTAC and the polymer (e.g., at a 1:4 drug-to-polymer ratio by weight) in a minimal amount of the chosen solvent system in a round-bottom flask.[2] Gently swirl the flask until both components are completely dissolved, resulting in a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a suitable temperature (e.g., 40°C). Gradually reduce the pressure to evaporate the solvent. Continue the evaporation process until a thin, dry film of the ASD has formed on the inner surface of the flask.[2]
-
Drying: Place the flask under a high-vacuum pump for an extended period (e.g., overnight) to ensure the complete removal of any residual solvent.[2]
-
Collection and Storage: Carefully scrape the ASD film from the flask using a spatula. Store the collected ASD in a desiccator at room temperature to protect it from moisture.[2]
Caption: Workflow for preparing an Amorphous Solid Dispersion (ASD).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Conjugation of Bulky Ligands to (S,R,S)-AHPC-PEG2-C4-Cl
Welcome to the technical support center for challenges in conjugating bulky ligands to (S,R,S)-AHPC-PEG2-C4-Cl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of bulky ligands to the chloroalkane linker of this compound. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), which is highly sensitive to steric hindrance.[1][2][3]
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Steric Hindrance: The bulky nature of your ligand is likely impeding the nucleophilic attack on the chloroalkane carbon.[1][3] | a. Optimize Reaction Temperature: Increase the reaction temperature in increments of 10°C (e.g., from room temperature to 40°C, then 50°C). This provides more kinetic energy to overcome the activation barrier. Monitor for degradation of starting materials. b. Prolong Reaction Time: Extend the reaction time (e.g., from 24 hours to 48 or 72 hours). Use HPLC to monitor the reaction progress to determine the optimal time point.[4] c. Use a Stronger, Non-Nucleophilic Base: A stronger base can deprotonate the nucleophile more effectively, increasing its reactivity. Use a sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong inorganic base like cesium carbonate. d. Add a Catalyst: Introduce a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The iodide is a better leaving group than chloride and can transiently replace it, accelerating the reaction rate. |
| 2. Poor Solubility: The bulky ligand or the this compound may not be fully soluble in the chosen solvent, limiting the reaction. | a. Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMSO, or NMP. A solvent system that fully dissolves all reactants is crucial. b. Increase Solvent Volume: A more dilute reaction mixture can sometimes improve solubility. | |
| 3. Ineffective Base: The base may not be strong enough to deprotonate the nucleophilic group on your bulky ligand. | a. Base Screening: Test a variety of organic and inorganic bases. For amine nucleophiles, consider bases like DIPEA, triethylamine (B128534), or stronger options if necessary. b. Check Base Equivalents: Ensure at least 1.5-2 equivalents of the base are used to neutralize any generated HCl and drive the reaction forward. | |
| Multiple Products or Side Reactions | 1. Over-alkylation of Amine Ligands: If your bulky ligand has multiple nucleophilic sites or if the product of the first alkylation is more nucleophilic, multiple additions of the linker can occur. | a. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the bulky ligand relative to the this compound to favor mono-alkylation. b. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity. |
| 2. Degradation of Starting Materials: High temperatures or prolonged reaction times may be causing degradation of your ligand or the linker. | a. Temperature Optimization: Find the optimal balance between reaction rate and stability by screening a range of temperatures. b. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The physicochemical properties of the conjugated product may be very similar to the unreacted bulky ligand, making chromatographic separation challenging. | a. Optimize HPLC Gradient: Develop a shallow gradient method for your reverse-phase HPLC to improve the resolution between the product and starting materials.[4] b. Alternative Chromatography: Consider other purification techniques such as size-exclusion chromatography (SEC) if there is a significant size difference between the starting material and the product.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the conjugation reaction between a nucleophilic bulky ligand and this compound?
The conjugation is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic group on your bulky ligand (e.g., an amine, thiol, or hydroxyl group) attacks the carbon atom attached to the chlorine on the this compound linker, displacing the chloride ion and forming a new covalent bond. The success of this reaction is highly dependent on factors that affect SN2 reactions, most notably steric hindrance.[1][2][3]
Q2: How does the "bulkiness" of my ligand affect the conjugation efficiency?
Bulky ligands create significant steric hindrance around the nucleophilic center, making it difficult for the nucleophile to approach the electrophilic carbon of the chloroalkane from the backside, which is required for an SN2 reaction.[1][3] This increases the activation energy of the reaction, leading to slower reaction rates and lower yields. The more sterically congested the nucleophilic site on your ligand, the more challenging the conjugation will be.
Q3: What are the ideal reaction conditions for this type of conjugation?
While optimal conditions are substrate-dependent, a good starting point is:
-
Solvent: A polar aprotic solvent like DMF or DMSO.
-
Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA), or an inorganic base like potassium carbonate.
-
Temperature: Start at room temperature and gradually increase if the reaction is slow.
-
Stoichiometry: A slight excess of the bulky ligand (e.g., 1.2 equivalents) to the linker.
Q4: How can I monitor the progress of the conjugation reaction?
The most common methods for monitoring the reaction are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] By taking aliquots of the reaction mixture at different time points, you can observe the consumption of starting materials and the formation of the desired product. This allows for the determination of the optimal reaction time and helps in identifying the presence of side products.
Q5: What analytical techniques are recommended for characterizing the final conjugate?
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the conjugate and to ensure the new covalent bond has formed at the correct position.[7][8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[4]
Experimental Protocols
General Protocol for Conjugation of a Bulky Amine Ligand to this compound
-
Preparation:
-
Dissolve the bulky amine ligand (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon).
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the bulky amine ligand, add a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the solution of this compound to the amine/base mixture dropwise.
-
(Optional Catalyst) Add sodium iodide (0.1 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
If the reaction is slow, gradually increase the temperature to 40-50°C and continue monitoring.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC.
-
-
Characterization:
Data Presentation
Table 1: Effect of Reaction Conditions on Conjugation Yield
| Entry | Bulky Ligand (Nucleophile) | Base (2.0 eq.) | Catalyst (0.1 eq.) | Temperature (°C) | Time (h) | Conversion (%) * |
| 1 | Bulky Amine A | DIPEA | None | 25 | 24 | 15 |
| 2 | Bulky Amine A | DIPEA | None | 50 | 24 | 45 |
| 3 | Bulky Amine A | DIPEA | NaI | 50 | 24 | 75 |
| 4 | Bulky Amine B (more hindered) | DIPEA | NaI | 50 | 24 | 30 |
| 5 | Bulky Amine B (more hindered) | DBU | NaI | 50 | 48 | 60 |
*Conversion determined by HPLC analysis of the crude reaction mixture.
Visualizations
Caption: A typical experimental workflow for the conjugation of a bulky ligand to this compound.
Caption: A logical troubleshooting workflow for addressing low conjugation yield.
References
- 1. youtube.com [youtube.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Refining PROTAC Design for Enhanced Target Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and experimental validation of PROTACs aimed at enhancing target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
A1: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2][3] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[1][4]
Mitigation Strategies:
-
Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of PROTAC concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and to fully characterize the bell-shaped curve typical of the hook effect.[1][3]
-
Lower Concentrations: For routine experiments, use the PROTAC at concentrations around its optimal degradation concentration (DC50) or where maximal degradation is observed, avoiding the high concentrations that lead to the hook effect.[3]
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help stabilize the productive ternary complex over the binary complexes, thereby reducing the hook effect.[2][3] This often involves optimizing the linker length and composition.[5]
Q2: My PROTAC shows low or no degradation of the target protein. What are the potential causes and troubleshooting steps?
A2: A lack of target protein degradation is a common challenge in PROTAC development. The issue can stem from various factors, from molecular design to experimental setup.
Troubleshooting Workflow for No Degradation:
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Physicochemical Properties | Investigate the solubility and permeability of your PROTAC. Low solubility can prevent it from reaching an effective intracellular concentration, while poor permeability can hinder its entry into the cell.[5][6][7] Strategies to improve these properties include modifying the linker, introducing intramolecular hydrogen bonds, or using formulation strategies like nanoparticles.[7][8] |
| Inefficient Ternary Complex Formation | The formation of a stable and productive ternary complex is crucial for degradation.[5][9] If this complex is unstable, degradation will be inefficient. This can be due to a suboptimal linker length or composition, or poor cooperativity between the target protein and the E3 ligase.[5][10] Biophysical assays like TR-FRET or co-immunoprecipitation can be used to assess ternary complex formation.[3][11] |
| Incorrect E3 Ligase Selection | The chosen E3 ligase may not be expressed at sufficient levels in the target cells or may not be the optimal choice for the target protein.[1][12] Confirm the expression of the E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR.[12] Consider testing PROTACs that recruit different E3 ligases.[3] |
| Unproductive Ternary Complex Geometry | Even if a ternary complex forms, its geometry might not be conducive to the transfer of ubiquitin from the E2 enzyme to the target protein.[3][13] This can be addressed by modifying the linker length, composition, or attachment points on the warheads to alter the orientation of the target protein relative to the E3 ligase.[5][13] |
| High Target Protein Synthesis Rate | The cell might be synthesizing the target protein at a rate that counteracts the degradation induced by the PROTAC.[14] A time-course experiment can help determine the optimal degradation window. |
| Proteasome Inhibition | Ensure that the proteasome is active in your experimental system. A positive control, such as treating cells with a known proteasome inhibitor like MG132, can confirm that the proteasome is functional.[14] |
Q3: How can I improve the cell permeability and solubility of my PROTAC?
A3: PROTACs are often large molecules that fall outside of Lipinski's "rule of five," leading to challenges with solubility and cell permeability.[7][8]
Strategies for Improvement:
-
Linker Optimization: The linker plays a critical role in the physicochemical properties of a PROTAC. Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers can sometimes improve permeability.[7][15]
-
Introduce Intramolecular Hydrogen Bonds: Promoting the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "chameleon-like" conformation with a reduced polar surface area, which can enhance cell permeability.[7]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with ester bonds can increase permeability, but may also increase susceptibility to hydrolysis.[15]
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of polymeric micelles, lipid-based nanoparticles, or amorphous solid dispersions can improve solubility and bioavailability.[8]
-
Prodrugs (Pro-PROTACs): Designing inactive pro-PROTACs that are activated by specific enzymes or conditions within the target tissue can improve delivery and reduce off-target effects.[16]
Q4: What are off-target effects in the context of PROTACs, and how can they be minimized?
A4: Off-target effects can be categorized as degradation-dependent or degradation-independent.[12]
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the target-binding warhead is not perfectly selective or if the recruited E3 ligase ubiquitinates other nearby proteins. Pomalidomide-based PROTACs, for instance, can sometimes degrade other zinc-finger proteins.[12][17]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself might have pharmacological effects independent of its degradation activity, often due to the intrinsic activity of its warheads.[12]
Minimization Strategies:
-
Highly Selective Warheads: Use target-binding and E3 ligase-binding ligands with high selectivity for their respective proteins.
-
Proteomics Analysis: Perform unbiased proteomics studies (e.g., using mass spectrometry) to identify any unintended protein degradation.
-
Non-Degrading Controls: Synthesize and test a control PROTAC with a modification that prevents it from binding to the E3 ligase (e.g., a methylated VHL ligand). This helps to distinguish between degradation-dependent and degradation-independent effects.[12]
-
Titrate Concentration: Use the lowest effective concentration of the PROTAC that achieves robust target degradation to minimize potential off-target effects.[12]
-
Washout Experiments: To confirm that the observed phenotype is due to target degradation, remove the PROTAC from the cell culture and monitor the recovery of the target protein and the reversal of the phenotype.[12]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
Caption: Troubleshooting inconsistent results in cell-based assays.
Problem 2: Discrepancy between biochemical and cellular activity.
A common issue is observing potent target binding or ternary complex formation in biochemical assays, but poor degradation in cellular assays.[18] This often points to issues with cell permeability or compound stability in the cellular environment.
| Observation | Potential Cause | Recommended Action |
| Good biochemical binding, poor cellular degradation | Poor Cell Permeability: The PROTAC is unable to efficiently cross the cell membrane.[18] | Conduct cell permeability assays (e.g., PAMPA) to assess the PROTAC's ability to enter cells.[11] If permeability is low, consider the chemical modification strategies outlined in FAQ Q3. |
| Compound Instability: The PROTAC may be unstable in cell culture media or rapidly metabolized by cells. | Assess the stability of the PROTAC in cell culture media over the time course of the experiment. | |
| Cellular Efflux: The PROTAC may be actively transported out of the cell by efflux pumps. | Use efflux pump inhibitors to see if cellular degradation is restored. |
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[19] These values are crucial for comparing the potency and efficacy of different PROTACs.
Table 1: Representative PROTAC Performance Metrics
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax |
| PROTAC A | BRD4 | VHL | HeLa | 10 nM | >90% |
| PROTAC B | BRD4 | CRBN | 22Rv1 | 25 nM | >95% |
| PROTAC C | KRAS G12D | VHL | MIA PaCa-2 | 100 nM | ~80% |
| PROTAC D | ERα | CRBN | MCF-7 | 5 nM | >90% |
Note: The values in this table are for illustrative purposes only. Actual DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, E3 ligase, and cell line used.[19][20]
Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the standard method for quantifying target protein degradation following PROTAC treatment.[21]
Caption: Workflow for determining DC50 and Dmax via Western Blot.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range to test is from 0.1 nM to 10 µM to capture the full dose-response curve.[1] Include a vehicle control (e.g., DMSO). Treat the cells for a predetermined time (e.g., 16-24 hours).[12]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[1]
-
Quantify the band intensities using densitometry software.[21]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[14][19]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the target protein-PROTAC-E3 ligase ternary complex within cells.[11]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex and prevent the degradation of the target protein.[4]
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (or the target protein).
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads.
-
Perform SDS-PAGE and Western blot on the eluate.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to confirm their co-precipitation. The presence of both proteins in the eluate indicates the formation of the ternary complex.
-
By systematically addressing these common issues and employing robust experimental protocols, researchers can more effectively refine their PROTAC designs to achieve enhanced and selective degradation of their target proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. mdpi.com [mdpi.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. arxiv.org [arxiv.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cellular Degradation Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cellular degradation assays. Inconsistent results can be a significant challenge; this guide aims to provide clear, actionable solutions to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My target protein is not being degraded after treatment with a proteasome inhibitor. What are the possible reasons?
A1: Several factors could contribute to the lack of observable protein stabilization after proteasome inhibition:
-
Ineffective Proteasome Inhibition : The concentration of the inhibitor may be too low, or the incubation time may be too short to achieve a sufficient blockade of the proteasome. It is also possible that the specific cell line you are using is resistant to the inhibitor.
-
Alternative Degradation Pathways : The protein of interest might be primarily degraded by an alternative pathway, such as the autophagy-lysosome pathway. When the proteasome is inhibited, cells can sometimes upregulate these alternative pathways to compensate.
-
High Protein Stability : The target protein may be very stable with a long half-life, and the experimental timeframe may not be sufficient to observe significant degradation.
-
Experimental Artifacts : Issues with sample preparation, such as inadequate cell lysis or protein degradation by other proteases during sample handling, can affect the results.
Q2: How can I confirm that my proteasome inhibitor is working effectively in my cellular assay?
A2: It is crucial to include positive controls to validate the activity of your proteasome inhibitor. This can be achieved by:
-
Monitoring a known proteasome substrate : Treat cells with the inhibitor and measure the levels of a well-characterized short-lived protein that is known to be degraded by the proteasome. An accumulation of this control protein will indicate that the inhibitor is active.
-
Performing a proteasome activity assay : These assays typically use a fluorogenic substrate that is cleaved by the proteasome to produce a fluorescent signal.[1] A decrease in fluorescence in inhibitor-treated cells compared to control cells indicates successful inhibition.
Q3: I am observing high cell toxicity or cell death after treating my cells with a proteasome inhibitor. What should I do?
A3: High cell toxicity is often due to the concentration of the proteasome inhibitor being too high or the treatment duration being too long.[1] To address this:
-
Perform a dose-response experiment : This will help determine the optimal, non-toxic concentration of the inhibitor for your specific cell line. It is advisable to start with a wide range of concentrations.
-
Reduce incubation time : A time-course experiment can help identify the earliest time point at which protein stabilization can be detected without causing excessive cell death.
-
Consider co-treatment with a pan-caspase inhibitor : Proteasome inhibitors are known to induce apoptosis, particularly in cancer cells. Co-treatment can help determine if the observed effects are apoptosis-dependent.
Q4: What is the "hook effect" in PROTAC assays and how can I avoid it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect:
-
Perform a wide dose-response experiment : This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.
-
Test lower concentrations : Using your PROTAC at lower concentrations (in the nanomolar to low micromolar range) can help find the "sweet spot" for maximal degradation.
Q5: My PROTAC is not causing degradation of my target protein. What are the common reasons for this?
A5: There are several potential reasons for a lack of PROTAC efficacy:
-
Poor Cell Permeability : PROTACs are often large molecules that may struggle to cross the cell membrane.
-
Lack of Target or E3 Ligase Engagement : The PROTAC may not be binding to its intended targets within the cell.
-
Inefficient Ternary Complex Formation : The linker length and composition of the PROTAC are critical for the formation of a stable and productive ternary complex.
-
Instability of the PROTAC : The compound may be unstable in the cell culture medium.
Troubleshooting Guides
Inconsistent Western Blot Results
| Issue | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Low concentration of primary antibody. | Increase primary antibody concentration or incubation time. |
| Insufficient protein loaded.[2] | Increase the amount of protein loaded per well.[2] | |
| Inefficient protein transfer.[2] | Verify transfer efficiency with Ponceau S staining.[2] | |
| Inactive secondary antibody or detection reagent. | Use fresh secondary antibody and detection reagents. | |
| High Background | Primary antibody concentration too high. | Decrease primary antibody concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Insufficient washing. | Increase the number or duration of wash steps. | |
| Non-Specific Bands | Primary or secondary antibody is not specific enough.[2] | Use a more specific primary antibody or affinity-purified secondary antibodies.[2] |
| Protein overloading.[2] | Reduce the amount of protein loaded.[2] | |
| Protease degradation of the target protein. | Add protease inhibitors to the lysis buffer.[2] | |
| Patchy or Uneven Signal | Uneven protein transfer.[2] | Ensure uniform contact between the gel and membrane.[2] |
| Air bubbles between the gel and membrane during transfer. | Carefully remove any air bubbles before starting the transfer. | |
| Improperly prepared reagents. | Use freshly prepared and well-mixed buffers. |
Variability in PROTAC Assay Parameters (DC50 and Dmax)
| Parameter | Common Range of Variation (CV) | Potential Causes of High Variability | Troubleshooting Steps |
| DC50 | 1.48% to 33.83%[3] | Inconsistent cell seeding density, variability in compound dilutions, edge effects in multi-well plates, cell passage number. | Ensure consistent cell seeding, prepare fresh compound dilutions for each experiment, avoid using outer wells of plates, use cells within a consistent passage number range. |
| Dmax | 0.38% to 29.03%[3] | Incomplete cell lysis, protein degradation during sample processing, saturation of the degradation machinery. | Optimize lysis buffer and procedure, always include protease inhibitors, perform a time-course experiment to ensure Dmax is reached. |
CV (Coefficient of Variation) values can vary depending on the cell line, target protein, and assay format.
Key Experimental Protocols
Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-Life Determination
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of its degradation over time.
Methodology:
-
Cell Seeding : Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment : Treat cells with cycloheximide (CHX) at a final concentration of 35 µg/ml to inhibit protein synthesis.[4]
-
Time Course Collection : Collect cell lysates at various time points after CHX addition (e.g., 0, 15, 45, 90, 120 minutes).[4]
-
Western Blot Analysis : Perform Western blotting on the collected lysates to determine the amount of the protein of interest at each time point.
-
Data Analysis : Quantify the band intensities and normalize them to a loading control. Plot the normalized protein levels against time to determine the protein's half-life. The data can be fit to a first-order decay function to estimate the degradation rate constant and subsequently the half-life.[4]
Lysosomal Degradation Assay using DQ-Red BSA
This assay measures the proteolytic activity within lysosomes. DQ-Red BSA is a self-quenched substrate that fluoresces upon degradation by lysosomal proteases.
Methodology:
-
Cell Culture : Plate cells on coverslips or in imaging dishes.
-
Treatment : Treat cells with 10 µg/mL DQ-Red BSA for 1 to 1.5 hours at 37°C.[5][6]
-
Washing : Wash the cells three times with culture media to remove excess DQ-Red BSA.[6]
-
Fixation : Fix the cells using 4% paraformaldehyde (PFA).[5]
-
Imaging : Acquire images using a confocal microscope. The red fluorescence signal is indicative of lysosomal protease activity.[5]
-
Image Analysis : Quantify the fluorescence intensity or the percentage of the cell area covered by the DQ-Red signal.[5]
Autophagy Flux Assay by LC3 Turnover
This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation in lysosomes.
Methodology:
-
Cell Treatment : Treat cells with your experimental compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a specified time.
-
Cell Lysis : Prepare whole-cell lysates from all treatment groups.
-
Western Blot Analysis : Perform Western blotting for LC3. It is important to use a gel percentage (e.g., 12-15%) that allows for clear separation of the LC3-I and LC3-II bands.
-
Data Analysis : Quantify the densitometry of the LC3-II band. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference indicates an increase in autophagic flux.[7]
Visualizing Cellular Degradation Pathways and Workflows
Ubiquitin-Proteasome System (UPS) Pathway
Caption: The Ubiquitin-Proteasome System for targeted protein degradation.
Autophagy-Lysosome Pathway
Caption: Key stages of the autophagy-lysosome degradation pathway.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. researchgate.net [researchgate.net]
- 2. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of protein half-lives in the budding yeast proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal activity DQ-Red BSA assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blot and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than simply inhibiting their function.[1][2] This unique mechanism of action necessitates robust and multifaceted validation to confirm the on-target efficacy and specificity of these molecules. While Western blotting has traditionally been the go-to method for assessing protein degradation, a variety of alternative techniques offer distinct advantages in terms of throughput, quantification, and mechanistic insights.[3] This guide provides an objective comparison of Western blot with other key validation methods, complete with experimental data and detailed protocols, to aid researchers in selecting the most appropriate assays for their PROTAC development workflow.
The Central Role of Validation in PROTAC Discovery
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics.[1] A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[1]
Key Parameters for Quantifying PROTAC Efficacy
Two fundamental parameters are used to quantify the effectiveness of a PROTAC:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[1]
-
Dmax: The maximal level of protein degradation achieved.[1]
These values are typically determined by generating dose-response curves from quantitative experimental data.[1][4]
Comparative Analysis of Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] Below is a comparison of commonly employed orthogonal methods.
| Method | Principle | Throughput | Key Readouts | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of protein size and abundance after gel electrophoresis.[1] | Low to Medium | DC50, Dmax | Widely accessible, provides molecular weight information.[1] | Semi-quantitative, labor-intensive, requires specific antibodies.[1][3][5] |
| HiBiT/NanoBRET | Luminescence-based detection of a tagged protein.[1][3] | High | DC50, Dmax, Degradation Kinetics | High-throughput, quantitative, real-time measurements, no antibody needed.[3][6] | Requires genetic modification of the target protein. |
| Mass Spectrometry | Unbiased identification and quantification of proteins and their post-translational modifications.[7][8] | Low to Medium | Global protein expression changes, off-target effects, ubiquitination sites | Unbiased and comprehensive view of the proteome, high sensitivity.[8] | Technically demanding, expensive, complex data analysis. |
| Flow Cytometry | Antibody-based quantification of protein levels in individual cells.[1] | High | Percentage of cells with protein degradation, Mean Fluorescence Intensity (MFI) | High-throughput, single-cell analysis. | Indirect measure of protein levels, requires cell surface or intracellular staining protocols.[1] |
| ELISA | Antibody-based quantitative detection of protein levels in a plate-based format.[9][10] | High | DC50, Dmax | High-throughput, quantitative.[10] | Requires specific antibody pairs, may not provide size information. |
| Capillary Western Blot (Jess) | Automated capillary-based electrophoresis and immunodetection.[3][11] | High | DC50, Dmax | High-throughput, quantitative, low sample consumption.[3][5] | Requires specialized instrumentation. |
In-Depth Look at Key Validation Techniques
Western Blot: The Traditional Workhorse
Western blotting remains a fundamental technique for validating PROTAC-mediated protein degradation due to its widespread availability and ability to provide information on protein size.[1][3]
Experimental Protocol: Western Blot
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.[1][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][12]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[1][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4][13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[1][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[4][12]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax.[1][12]
Figure 1. A typical workflow for validating PROTAC-mediated protein degradation using Western blot.
HiBiT/NanoBRET Assay: A High-Throughput Alternative
The HiBiT/NanoBRET system offers a sensitive and quantitative method for measuring protein degradation in real-time within live cells.[3] This technology relies on a small 11-amino-acid peptide (HiBiT) that is knocked into the endogenous locus of the target protein.[1] The HiBiT tag can reversibly combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase, and the resulting luminescence is directly proportional to the amount of the tagged protein.[1]
Experimental Protocol: HiBiT/NanoBRET Assay
-
Cell Line Generation: Generate a stable cell line expressing the target protein endogenously tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.
-
Cell Plating: Seed the HiBiT-tagged cells into a 96- or 384-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound.
-
Lysis and Detection: At the desired time points, add a lysis buffer containing the LgBiT protein and the NanoLuc substrate.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control and plot the data to determine DC50 and Dmax values.
Mass Spectrometry: For an Unbiased View
Mass spectrometry (MS)-based proteomics provides a powerful, unbiased approach to assess the global effects of a PROTAC on the cellular proteome.[7][8] This technique can identify and quantify thousands of proteins simultaneously, making it ideal for confirming on-target degradation, identifying off-target effects, and analyzing changes in protein ubiquitination.[7][8]
Experimental Protocol: Global Proteomics by Mass Spectrometry
-
Cell Culture and Treatment: Treat cells with the PROTAC at a desired concentration and time point, including a vehicle control.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[14][15]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.[14]
-
Data Analysis: Process the raw MS data using specialized software to identify and quantify proteins. Compare protein abundance between PROTAC-treated and control samples to identify degraded proteins.
Ubiquitination Assays: Confirming the Mechanism of Action
Since PROTACs function by inducing the ubiquitination of the target protein, directly detecting this post-translational modification is a key step in mechanistic validation.[2][9]
Experimental Protocol: Immunoprecipitation and Western Blot for Ubiquitination
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific to the target protein to pull it down.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot using an antibody that recognizes ubiquitin. An increased smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.[9]
Figure 2. The mechanism of action of a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.
Orthogonal Validation: The Path to Confident Conclusions
No single assay is perfect for validating PROTACs.[2] Therefore, a combination of orthogonal methods is crucial for building a comprehensive and convincing data package. For instance, an initial screen using a high-throughput method like HiBiT can be followed by Western blot to confirm the degradation of the endogenous, untagged protein.[6] Furthermore, mass spectrometry can be employed to investigate the global selectivity of a lead PROTAC candidate and rule out significant off-target degradation.[14]
Figure 3. A comparison of different methods for validating PROTAC-mediated protein degradation and their primary applications.
Conclusion
While Western blotting is a valuable and accessible tool for the initial assessment of PROTAC-induced protein degradation, a comprehensive validation strategy should incorporate a suite of orthogonal assays. High-throughput methods like HiBiT/NanoBRET are ideal for primary screening and quantitative analysis, while mass spectrometry offers an unparalleled, unbiased view of a PROTAC's selectivity across the entire proteome. By thoughtfully selecting and combining these powerful techniques, researchers can confidently validate the efficacy and mechanism of action of their PROTAC candidates, accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. selvita.com [selvita.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Analysis of PROTAC Target Protein and Degradation Profiles | ChemPro Innovations [chempro-innovations.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. researchgate.net [researchgate.net]
- 11. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Confirming Target Degradation by PROTACs: A Comparative Guide to Mass Spectrometry Techniques
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell entirely.[2] This is achieved by co-opting the cell's own ubiquitin-proteasome system.[3] A PROTAC is a heterobifunctional molecule with two key components: one end binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[3][4]
Verifying the selective degradation of the intended target and assessing unintended "off-target" effects are critical steps in PROTAC development.[5] Mass spectrometry (MS)-based proteomics has emerged as the gold standard for this purpose, offering an unbiased and comprehensive view of the entire proteome.[6][7] These techniques allow for the precise quantification of thousands of proteins, providing definitive evidence of on-target degradation and revealing any off-target liabilities.[5][8]
This guide compares the leading mass spectrometry methodologies used to validate PROTAC efficacy and selectivity, providing researchers with the data and protocols needed to choose the optimal approach for their specific research goals.
The PROTAC Mechanism of Action
PROTACs function catalytically to induce the degradation of a target protein.[1] The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ligase, forming a ternary complex.[3][4] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[1][2]
A Comparative Overview of Mass Spectrometry Techniques
Mass spectrometry approaches for PROTAC analysis can be broadly categorized into two types: global (or discovery) proteomics and targeted proteomics.[9] Global proteomics provides a broad, unbiased survey of the entire proteome, making it ideal for identifying off-target effects.[6] Targeted proteomics offers higher sensitivity and precision for quantifying specific proteins of interest and is best suited for validating on-target degradation.[10]
The choice between these methods depends on the stage of PROTAC development and the specific question being addressed.
| Technique | Proteome Coverage | Throughput | Sensitivity | Quantitative Accuracy | Primary Application in PROTAC Development |
| Global Proteomics | |||||
| TMT / iTRAQ | High (>10,000 proteins)[8] | Medium (up to 18 samples) | Good | High (Multiplexed) | Unbiased off-target profiling and downstream pathway analysis.[11] |
| Label-Free (LFQ) | High (>10,000 proteins) | High | Moderate | Good | Initial screening for on- and off-target effects.[6] |
| Data-Independent (DIA) | Very High | High | Good-High | High | Comprehensive profiling of on- and off-target effects with a digital record of all fragments. |
| Targeted Proteomics | |||||
| SRM / MRM | Low (1-100s of proteins) | High | Very High | Very High (Gold Standard) | Precise quantification of target degradation (DC50/Dmax), degradation kinetics, and validation of hits from global screens.[10][12] |
| PRM | Low-Medium (10s-100s) | Medium | High | Very High | Similar to SRM but performed on high-resolution instruments, providing higher confidence in identification. |
Quantitative Data Comparison
The performance of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[6] Mass spectrometry is the preferred method for accurately determining these values.
Below is a table with representative data illustrating how different MS techniques can be used to quantify the degradation of a target protein, such as BRD4, by a specific PROTAC.
| Parameter | Western Blot | Targeted MS (SRM) | Global MS (TMT) |
| Target Protein | BRD4 | BRD4 | BRD4 |
| DC50 (nM) | ~15 nM | 8.2 nM | 9.5 nM |
| Dmax | >90% | 98% | 96% |
| Off-Target Hits (Significant Degradation) | Not applicable | Not applicable | 3 proteins |
| Key Insight | Semi-quantitative confirmation | Highly accurate and sensitive on-target quantification | On-target quantification plus unbiased off-target assessment |
Note: Data are representative and compiled for illustrative purposes.
Experimental Protocols
A robust experimental design is crucial for obtaining high-quality, reproducible data. The following is a generalized protocol for a global proteomics experiment using Tandem Mass Tagging (TMT) to assess on-target and off-target degradation.
Detailed Methodology: Global Proteomics using TMT
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.[13]
-
Treat cells with the PROTAC at various concentrations (to determine DC50) and time points (to assess kinetics).
-
Crucially, include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) to distinguish targeted degradation from other effects.[13]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells.
-
Lyse the cells using a buffer compatible with mass spectrometry (containing urea (B33335) and detergents like SDS).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) to prevent refolding.[14]
-
Digest the proteins into peptides overnight using a protease such as Trypsin.[15]
-
-
Isobaric Labeling and Sample Cleanup:
-
Label the peptide digests from each condition (e.g., different PROTAC concentrations, controls) with a specific TMTpro isobaric tag according to the manufacturer's protocol.[11]
-
Combine, or "multiplex," all labeled samples into a single vial.
-
Clean up the pooled sample to remove salts and detergents using a solid-phase extraction (SPE) method.[16]
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reversed-phase liquid chromatography (LC) over a gradient.
-
Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.[14]
-
The instrument will perform an MS1 scan to measure peptide precursor masses, followed by MS2 fragmentation scans to identify peptides and MS3 scans to quantify the TMT reporter ions.
-
-
Data Analysis:
-
Process the raw MS data using software such as Proteome Discoverer or MaxQuant.[6]
-
Search the fragmentation spectra against a human protein database to identify peptides and, by extension, proteins.
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are potential on- and off-targets.[6][11]
-
Conclusion
Mass spectrometry is an indispensable tool in the development of PROTACs, providing unparalleled depth and accuracy for confirming target degradation and ensuring selectivity.[7] Global proteomics methods like TMT are essential for unbiasedly identifying off-target effects early in the discovery pipeline, while targeted techniques such as SRM/MRM are the gold standard for validating on-target activity with high precision and sensitivity.[5][10] By applying the appropriate MS strategy, as outlined in this guide, researchers can generate the robust data required to confidently advance the most promising PROTAC candidates toward the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Degrader [proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted proteomics - SRM/MRM [inf.fu-berlin.de]
- 11. benchchem.com [benchchem.com]
- 12. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 15. chempro-innovations.com [chempro-innovations.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to VHL Linker Efficacy: Benchmarking (S,R,S)-AHPC-PEG2-C4-Cl
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of the von Hippel-Lindau (VHL) E3 ligase linker, (S,R,S)-AHPC-PEG2-C4-Cl , against other commonly employed linker architectures. By examining experimental data on degradation efficiency, binding affinity, and cellular permeability, this document serves as a resource for optimizing PROTAC design.
The Central Role of the Linker in PROTAC Function
A PROTAC's linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent proteasomal degradation. Key linker characteristics that impact PROTAC performance include:
-
Length: An optimal linker length is required to bridge the target protein and VHL without inducing steric hindrance. Linkers that are too short may prevent effective ternary complex formation, while excessively long linkers can lead to reduced potency due to unfavorable conformational flexibility.
-
Composition: The chemical makeup of the linker, commonly featuring polyethylene (B3416737) glycol (PEG) or alkyl chains, affects the PROTAC's physicochemical properties. PEG moieties can enhance aqueous solubility and cell permeability, while alkyl chains offer a more hydrophobic character.
-
Rigidity: More rigid linkers, often incorporating cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.
This compound: A Profile
This compound is a widely used VHL ligand-linker conjugate. Its structure incorporates:
-
(S,R,S)-AHPC: A high-affinity ligand for the VHL E3 ligase.
-
PEG2: A short polyethylene glycol unit that enhances hydrophilicity.
-
C4-Cl: A four-carbon alkyl chain terminating in a chlorine atom, providing a reactive handle for conjugation to a target-binding ligand.
The combination of a hydrophilic PEG unit and a hydrophobic alkyl chain is intended to create a balanced physicochemical profile.
Comparative Efficacy of VHL Linkers
Direct head-to-head comparisons of this compound with a wide array of other linkers for the same biological target are limited in publicly available literature. However, by synthesizing data from various studies on linker structure-activity relationships (SAR), we can establish a comparative framework. The following tables summarize quantitative data for PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a common target in PROTAC development. This allows for an illustrative comparison of different linker strategies.
Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different VHL Linkers
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PEG2-based (Analogous to this compound) | PEG2 | ~50-100 | ~80-90 | [1] |
| PEG3-based | PEG3 | <10 | >95 | [1] |
| PEG4-based | PEG4 | <10 | >95 | [1] |
| Alkyl Chain | C8 Alkyl | Variable | Variable | [2] |
| Rigidified | Piperazine-containing | <5 | >95 | [3] |
Note: The data presented is a synthesis from multiple sources and aims to illustrate general trends. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary significantly based on the specific target protein, cell line, and experimental conditions.
Key Observations:
-
Impact of PEG Chain Length: Studies on BET degraders have shown that increasing the PEG linker length from two to three or four units can lead to a significant improvement in degradation potency (lower DC50) and efficacy (higher Dmax)[1]. This suggests that for some target proteins, a PEG2 linker, like that in this compound, may be suboptimal.
-
Alkyl vs. PEG Linkers: The choice between a PEG and an alkyl linker involves a trade-off between solubility and other factors. While PEG linkers generally improve aqueous solubility, the overall impact on cell permeability and degradation efficacy is target-dependent[2].
-
Rigidified Linkers: The incorporation of rigid structural elements, such as piperazine rings, into the linker can lead to highly potent PROTACs[3]. This is attributed to a reduction in the entropic penalty associated with the formation of the ternary complex.
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize VHL-linker performance.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To measure the binding affinity of the VHL ligand portion of the PROTAC to the VHL E3 ligase complex.
Protocol:
-
Reagents: Purified VHL/Elongin B/Elongin C (VCB) complex, a fluorescently labeled VHL ligand (tracer), and the PROTAC of interest.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the VCB complex and the fluorescent tracer.
-
Competition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Caption: Experimental workflow for comparing PROTAC efficacy.
Conclusion
The efficacy of a PROTAC is a multifactorial equation where the linker plays a pivotal role. While this compound provides a valuable and readily available building block for PROTAC synthesis, the experimental data suggests that linker optimization is crucial for achieving maximal degradation potency. Specifically, for some targets, extending the PEG chain length beyond two units or employing more rigid linker architectures may offer a path to enhanced efficacy. The choice of the optimal linker is context-dependent and requires empirical validation for each specific target protein and E3 ligase pair. This guide provides a framework for the rational selection and evaluation of VHL linkers to accelerate the development of next-generation protein degraders.
References
A Researcher's Guide to Orthogonal Validation of On-Target PROTAC Activity
For researchers, scientists, and drug development professionals, confirming the precise mechanism of action for a Proteolysis-Targeting Chimera (PROTAC) is paramount. Relying on a single analytical method is insufficient to prove on-target activity. This guide provides a comparative overview of essential orthogonal techniques to build a robust data package for any PROTAC candidate, ensuring confidence in its efficacy and specificity.
PROTACs represent a revolutionary therapeutic modality, inducing selective protein degradation by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[1] The cornerstone of their function is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[1][] This proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.[]
Validating this multi-step process requires a rigorous, multi-pronged approach.[1] This guide details the key validation stages, from confirming ternary complex formation to quantifying final protein degradation, providing comparative data and detailed protocols for each.
The PROTAC Mechanism of Action: A Step-by-Step Process
The efficacy of a PROTAC hinges on its ability to successfully orchestrate a sequence of intracellular events. This process begins with the PROTAC simultaneously engaging the target protein and an E3 ligase, forming a ternary complex. This induced proximity is the crucial first step that enables the E3 ligase to tag the target with ubiquitin chains, signaling its destruction by the proteasome.
Stage 1: Confirming Ternary Complex Formation
The formation of the POI-PROTAC-E3 ligase ternary complex is the foundational step for degradation.[1][3] The stability and kinetics of this complex are critical determinants of a PROTAC's effectiveness.[] Several biophysical and cell-based assays can quantify this interaction.
| Method | Principle | Key Outputs | Throughput | Pros | Cons |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) in live cells measures the proximity of a NanoLuc-tagged protein to a HaloTag-labeled partner.[4][5][6] | EC50, BRET Ratio, Complex Stability/Kinetics | High | Live-cell, real-time kinetic data, high sensitivity.[3][4][7] | Requires genetic modification of cells. |
| AlphaLISA® | Bead-based immunoassay where PROTAC-induced proximity of tagged proteins brings donor and acceptor beads close, generating a luminescent signal.[8][9] | EC50, Hook Effect Analysis | High | No-wash, homogeneous format, highly sensitive.[9][10] | In vitro; potential for hook effect at high concentrations.[6][8] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as molecules bind, providing real-time binding kinetics and affinity data.[11] | KD, kon, koff, Cooperativity | Medium | Label-free, provides detailed kinetic information.[11] | In vitro, requires purified proteins, can be complex to set up. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event to determine thermodynamic parameters.[11] | KD, ΔH, ΔS | Low | Label-free, provides full thermodynamic profile of binding.[11] | In vitro, requires large amounts of pure protein, low throughput. |
Featured Protocol: Live-Cell NanoBRET™ Ternary Complex Assay
This protocol describes how to measure PROTAC-induced ternary complex formation between a target POI and the E3 ligase component CRBN in live cells.[3][6]
Materials:
-
HEK293 cells
-
NanoLuc®-POI fusion vector
-
HaloTag®-CRBN fusion vector
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand (Promega)
-
PROTAC compound and DMSO (vehicle control)
-
White, 96-well assay plates
-
Luminometer with 450 nm and >610 nm filters
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids at an optimized ratio (e.g., 1:100 donor to acceptor) to minimize background BRET. Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Ligand Labeling: Dilute the HaloTag® ligand to the desired final concentration in media and add to the cells. Incubate for at least 1 hour at 37°C.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in media. Add the dilutions to the appropriate wells. Include a vehicle-only control.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate as per the manufacturer's instructions. Add it to all wells.
-
Signal Detection: Read the plate within 15 minutes on a luminometer, measuring both donor emission (450 nm) and acceptor emission (>610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC50 value.
Stage 2: Verifying Target Ubiquitination
Following ternary complex formation, the E3 ligase catalyzes the transfer of ubiquitin to the target protein.[] Confirming this step provides direct evidence that the PROTAC is successfully engaging the cell's degradation machinery.
| Method | Principle | Key Outputs | Throughput | Pros | Cons |
| In-Cell Co-IP / Western Blot | The target protein is immunoprecipitated from cell lysate, followed by Western blotting to detect conjugated ubiquitin using a specific antibody.[12] | Qualitative/Semi-quantitative increase in ubiquitinated POI. | Low | Direct evidence of POI ubiquitination in a cellular context. | Low throughput, can be technically challenging. |
| Ubiquitination-Specific Assays (e.g., AlphaLISA®) | An immunoassay format using a biotinylated ubiquitin and a tagged target protein to quantify ubiquitination levels biochemically.[10] | EC50, UbMax | High | High-throughput, quantitative, can predict degradation efficiency.[13] | In vitro, requires purified components. |
| NanoBRET™ Ubiquitination Assay | A live-cell BRET assay measuring the proximity of a NanoLuc-tagged POI to a HaloTag-labeled Ubiquitin.[7] | Real-time ubiquitination kinetics, EC50 | High | Live-cell, kinetic data, highly sensitive.[7] | Requires genetic modification of cells. |
Featured Protocol: In-Cell Co-Immunoprecipitation for Target Ubiquitination
This protocol details the immunoprecipitation of a target protein to assess its ubiquitination status after PROTAC treatment.[12]
Materials:
-
Cells treated with PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer (e.g., RIPA) with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619).
-
Primary antibody against the target protein.
-
Protein A/G magnetic beads.
-
Wash buffer and elution buffer.
-
Primary antibody against Ubiquitin for Western Blot detection.
Methodology:
-
Cell Lysis: Treat cells with the PROTAC and MG132 for 4-6 hours. Harvest and lyse the cells on ice.
-
Immunoprecipitation: Clear the lysate by centrifugation. Incubate the supernatant with an antibody specific to the target protein overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer and by boiling in sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to visualize the polyubiquitin (B1169507) smear on the target protein. Re-probe with the anti-target antibody to confirm successful immunoprecipitation.
Stage 3: Quantifying Protein Degradation
The ultimate goal of a PROTAC is the removal of the target protein.[14] Quantifying the extent and rate of degradation is the most critical validation step.
| Method | Principle | Key Outputs | Throughput | Pros | Cons |
| Western Blot | Separates proteins by size, allowing for quantification of the target protein band intensity relative to a loading control.[1][15] | DC50, Dmax | Low-Medium | "Gold standard" for protein quantification, widely accessible.[1] | Semi-quantitative, low throughput, requires specific antibodies. |
| Targeted Proteomics (MS) | Mass spectrometry-based method to precisely quantify changes in the abundance of the target protein and assess off-target effects across the proteome.[1] | % Degradation, Off-target analysis | Low | Unbiased, highly sensitive and specific, global selectivity profile.[1] | Requires specialized equipment and expertise. |
| Flow Cytometry | Quantifies protein levels in individual cells using fluorescently labeled antibodies.[1] | Mean Fluorescence Intensity (MFI), % of negative cells | High | High-throughput, single-cell resolution.[16] | Requires antibody validation for fixation/permeabilization.[1] |
| HiBiT/NanoLuc® Reporter Assays | A luminescent peptide (HiBiT) is knocked into the endogenous gene of the target protein. Its complementation with LgBiT generates a bright signal proportional to protein level. | DC50, Dmax, Degradation kinetics | High | Real-time kinetics in live cells, highly sensitive.[7] | Requires CRISPR/Cas9 gene editing. |
Featured Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination
This protocol provides a standard method for measuring PROTAC-induced protein degradation and calculating key efficacy parameters.[14][17]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (DMSO).
-
6-well cell culture plates.
-
Lysis buffer (e.g., RIPA) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membrane.
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. The next day, treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).[17] Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal.[14] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Calculation: Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log concentration of the PROTAC and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
Orthogonal Validation Workflow
A logical and sequential workflow is essential for the comprehensive validation of a PROTAC. The process should begin with broad, functional assessments of degradation and progressively move towards more detailed, mechanistic assays to confirm the on-target mode of action. This ensures that resources are focused on the most promising candidates.
By employing a combination of these orthogonal methods, researchers can build a comprehensive and reliable data package that provides a high degree of confidence in their PROTAC candidates, confirming on-target activity and elucidating the complete mechanism of action from complex formation to final protein degradation.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. SLAS2024 [slas2024.eventscribe.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of VHL and CRBN E3 Ligase Ligands in PROTACs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ubiquitin ligase to recruit is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This choice significantly influences a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of VHL and CRBN E3 ligase ligands, supported by experimental data, to inform the rational design of next-generation targeted protein degraders.
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. VHL and CRBN are the most utilized E3 ligases in PROTAC development, each presenting a unique set of advantages and disadvantages.[][2][3][4]
Performance Comparison: VHL vs. CRBN Ligands
The selection of an E3 ligase ligand is influenced by the target protein's characteristics, the desired cellular context for degradation, and the intended physicochemical properties of the final PROTAC molecule.[2] Below, we summarize key characteristics and quantitative data for representative VHL and CRBN-based PROTACs.
Key Distinctions Between VHL and CRBN Ligands
| Feature | VHL Ligands | CRBN Ligands |
| Scaffold | Typically based on a hydroxyproline (B1673980) pharmacophore.[] | Derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[][4][] |
| Size & Properties | Generally larger, which can lead to increased molecular weight and sometimes poorer cell permeability.[] | Relatively smaller and often possess more "drug-like" properties.[][] |
| Binding Pocket | A more buried and defined binding pocket, often leading to higher selectivity for specific substrates.[] | A softer, more compliant surface that can accommodate a diverse range of substrates, which may result in higher affinity for off-target proteins.[] |
| Ternary Complex | Tend to form more rigid and stable, long-lived ternary complexes.[] | Form ternary complexes with faster turnover rates, potentially advantageous for rapid protein degradation.[] |
| Tissue Expression | Widespread expression, but levels can be low in certain solid tumors and are regulated by oxygen levels.[][6] | Ubiquitously expressed, with high abundance in hematopoietic cells, making them effective for degrading nuclear oncoproteins.[] |
| Subcellular Localization | Predominantly cytosolic.[] | Can shuttle between the nucleus and cytoplasm, offering versatility in targeting proteins in different cellular compartments.[] |
| Off-Target Effects | Generally considered to have a cleaner off-target profile due to the specific nature of the binding pocket.[] | Inherent affinity for neosubstrates like zinc-finger transcription factors (e.g., Ikaros and Aiolos), which can lead to immunological side effects.[][4] |
Quantitative Comparison of VHL and CRBN-based PROTACs
The following tables provide a snapshot of the performance of VHL and CRBN-recruiting PROTACs against common therapeutic targets. It is important to note that a direct head-to-head comparison is challenging as the target binder, linker, and experimental conditions often vary between studies.[7][8][9]
Table 1: Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| PROTAC 1 | CRBN | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| PROTAC 4 | CRBN | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| PROTAC 17 | VHL | Low nM range | >90% | Not specified |
| dBET1 | CRBN | - | - | - |
| ARV-771 | VHL | - | - | - |
Note: Data compiled from multiple sources for illustrative comparison.[2][9]
Table 2: Performance of FLT3-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| FLT3 Degrader (CRBN) | CRBN | Potent | Significant | AML cell lines |
| FLT3 Degrader (VHL) | VHL | Potent | Significant | AML cell lines |
Note: This table provides a qualitative comparison, highlighting that high potency can be achieved with both E3 ligase recruiters for FLT3 degradation.[7]
Table 3: Performance of KRAS-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Cell Line |
| KRAS Degrader (CRBN) | CRBN | 0.03 µM | NCI-H358 |
| KRAS Degrader (VHL) | VHL | 0.1 µM | NCI-H358 |
Note: Illustrative data for KRAS degraders.[2]
Signaling Pathways and Experimental Workflows
To understand the comparative analysis, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Determination of DC50 and Dmax
This is a fundamental assay to quantify the degradation of a target protein.[10]
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a serial dilution of the VHL-based and CRBN-based PROTACs in cell culture medium.
-
Treat the cells with the PROTACs at various concentrations for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values using non-linear regression analysis.[10][11]
-
Binding Affinity Assays (e.g., Fluorescence Polarization - FP)
FP assays are used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase in a competitive format.[12][13]
-
Principle: The assay measures the change in polarization of fluorescent light emitted from a small fluorescently labeled ligand (probe) when it is bound by a larger protein. An unlabeled PROTAC will compete with the probe for binding, causing a decrease in polarization.
-
Materials:
-
Purified target protein and E3 ligase complex (e.g., VCB for VHL).
-
A fluorescently labeled probe known to bind the protein of interest (e.g., FAM-labeled HIF-1α peptide for VHL).[12]
-
The PROTAC of interest.
-
-
Procedure:
-
In a microplate, add a constant concentration of the purified protein and the fluorescent probe.
-
Add serial dilutions of the PROTAC.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the IC50, from which the binding affinity (Ki or Kd) can be calculated. This can be performed for both binary (PROTAC to E3 ligase or target protein) and ternary complexes.[12]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the PROTAC engages with its target protein within the complex environment of a live cell.
-
Principle: The binding of a ligand (PROTAC) to its target protein can increase the protein's thermal stability.
-
Procedure:
-
Treat intact cells with the PROTAC or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods.
-
-
Data Analysis:
-
Generate a "melting curve" for the target protein in the presence and absence of the PROTAC.
-
A shift in the melting curve to higher temperatures in the PROTAC-treated samples indicates target engagement.
-
Conclusion
The decision to employ a VHL or CRBN ligand in a PROTAC is a nuanced one, with no single answer being universally superior.[] CRBN-based PROTACs, with their smaller, more drug-like ligands, may offer advantages in terms of cell permeability and rapid degradation kinetics.[][] However, their potential for off-target effects through the recruitment of neosubstrates requires careful consideration.[]
Conversely, VHL-based PROTACs often provide a more selective degradation profile due to the nature of the VHL binding pocket, though this can come at the cost of larger molecular size and potentially less favorable pharmacokinetic properties.[] The cellular context, including the expression levels and localization of the E3 ligase, is also a critical factor.[]
Ultimately, a thorough comparative analysis, employing the rigorous experimental protocols outlined above, is essential to determine the optimal E3 ligase recruiter for a given target protein and therapeutic application. By systematically evaluating binding, degradation potency, selectivity, and cellular mechanism of action, researchers can make data-driven decisions to advance the development of safe and effective PROTAC-based therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.kr]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Assessing the Selectivity of PROTACs Built with (S,R,S)-AHPC-PEG2-C4-Cl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential and safety profile. This guide provides a comprehensive comparison of the performance of PROTACs constructed with the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a warhead via a PEG2-C4-Cl linker. We will delve into supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to offer an objective assessment of this specific PROTAC architecture.
Understanding the Core Components: The (S,R,S)-AHPC-PEG2-C4-Cl Linker
PROTACs are heterobifunctional molecules composed of three key elements: a warhead that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The (S,R,S)-AHPC moiety is a well-established, high-affinity ligand for the VHL E3 ligase[1]. The linker, in this case, a polyethylene (B3416737) glycol (PEG) dimer attached to a four-carbon alkyl chain with a terminal chloride (-PEG2-C4-Cl), plays a crucial role in dictating the PROTAC's properties, including its solubility, cell permeability, and, most importantly, the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This geometry is a key driver of degradation efficiency and selectivity.
Comparative Performance Analysis
Direct head-to-head quantitative proteomics data for a PROTAC specifically utilizing the this compound linker against a broad panel of other linkers is not extensively available in the public domain. However, by examining studies on PROTACs with similar structural motifs, we can infer its likely performance characteristics.
One notable example comes from early efforts in the development of PROTACs targeting the oncogenic fusion protein BCR-ABL. A study by Lai and colleagues in 2016 described a modular approach to PROTAC design, creating a panel of degraders with different warheads, E3 ligase ligands, and linkers. One of the linkers used, designated "6-2-2-6," corresponds to the PEG2-C4 alkyl chain structure.
In this study, a dasatinib-based PROTAC recruiting VHL via an AHPC ligand connected by this PEG2-C4 linker (a close analog of the topic of this guide) was synthesized and evaluated. Interestingly, this VHL-based PROTAC did not induce the degradation of its intended target, BCR-ABL, in K562 chronic myeloid leukemia cells. However, it did lead to the degradation of the non-fusion protein, c-ABL. In contrast, when the same warhead and a similar linker were used to recruit the CRBN E3 ligase, degradation of both BCR-ABL and c-ABL was observed.
This finding underscores a critical aspect of PROTAC design: the interplay between the warhead, linker, and E3 ligase ligand is complex and highly context-dependent. The inability of the VHL-based PROTAC with the PEG2-C4 linker to degrade BCR-ABL, while still degrading c-ABL, suggests that the ternary complex geometry formed with BCR-ABL was not optimal for ubiquitination by the VHL E3 ligase.
Subsequent research by other groups has led to the development of potent VHL-based BCR-ABL degraders, such as GMB-475 and SIAIS178, through extensive linker optimization[1][2]. These successful degraders often employ different linker compositions and lengths, highlighting that the "one-size-fits-all" approach is not applicable to PROTAC design. For instance, GMB-475, a potent VHL-based BCR-ABL degrader, utilizes a different linker structure to achieve its high efficacy[3]. Global proteomics analysis has confirmed the selectivity of GMB-475[3].
The study by Lai et al. provides a valuable, albeit negative, data point for a PROTAC built with a linker structurally analogous to this compound. It serves as a crucial reminder that linker composition is a key variable that must be empirically optimized for each target and warhead combination to achieve desired selectivity and degradation efficacy.
Table 1: Comparative Degradation Activity of a VHL-based PROTAC with a PEG2-C4 Linker
| PROTAC Architecture | Target Protein | Cell Line | Degradation Observed | Reference |
| Dasatinib-(S,R,S)-AHPC with PEG2-C4 linker | BCR-ABL | K562 | No | Lai et al., 2016 |
| Dasatinib-(S,R,S)-AHPC with PEG2-C4 linker | c-ABL | K562 | Yes | Lai et al., 2016 |
| Dasatinib-Pomalidomide with PEG2-C4 linker | BCR-ABL | K562 | Yes | Lai et al., 2016 |
| Dasatinib-Pomalidomide with PEG2-C4 linker | c-ABL | K562 | Yes | Lai et al., 2016 |
Experimental Protocols
To rigorously assess the selectivity of any PROTAC, a combination of biochemical and cellular assays is required. Below are detailed methodologies for key experiments.
Western Blotting for Target Degradation
This is the most common method to quantify the degradation of the target protein.
-
Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-binding epimer of the PROTAC or the warhead alone).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
-
Global Proteomics using Mass Spectrometry for Off-Target Analysis
This unbiased approach provides a global view of protein level changes upon PROTAC treatment.
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant target degradation and a vehicle control.
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis (optional).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control.
-
Bioinformatic analysis can then be used to identify potential off-target effects and affected pathways.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC directly binds to the intended target protein in a cellular context.
-
Cell Treatment and Heating:
-
Treat intact cells with the PROTAC or vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cool the samples and lyse the cells.
-
-
Separation and Detection:
-
Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.
-
Analyze the soluble fraction by Western blotting or other detection methods to quantify the amount of target protein that remains soluble at each temperature.
-
-
Data Analysis:
-
A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
-
Visualizing the Process
Diagrams created using Graphviz can help to visualize the complex biological processes and experimental workflows involved in assessing PROTAC selectivity.
References
Validating PROTAC-Induced Protein Degradation: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action and specificity of a Proteolysis-Targeting Chimera (PROTAC) is paramount. This guide provides a comparative overview of essential control experiments for validating PROTAC-induced protein degradation, complete with experimental data, detailed protocols, and visual workflows.
PROTACs represent a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]
Given this unique mechanism, a rigorous set of control experiments is crucial to demonstrate that the observed protein loss is a direct consequence of the intended PROTAC activity and not due to off-target effects or other cellular mechanisms.[4]
Key Control Experiments for PROTAC Validation
To ensure the reliability of PROTAC validation studies, a multi-pronged approach employing several orthogonal control experiments is recommended. These controls are designed to interrogate different aspects of the PROTAC's mechanism of action, from the necessity of the ternary complex to the involvement of the ubiquitin-proteasome pathway.
Inactive Epimer Control: Confirming Target- and E3 Ligase-Binding Dependent Degradation
An essential negative control is a structurally similar but functionally inactive version of the PROTAC.[1] This is often an epimer where the stereochemistry of the E3 ligase-binding moiety is inverted, preventing its interaction with the E3 ligase.[1] This control helps to distinguish between degradation mediated by the ternary complex and non-specific effects of the compound.
Data Presentation: Comparison of Active PROTAC vs. Inactive Epimer Control
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Active PROTAC | BRD4 | HEK293 | 15 | 95 | [1] |
| Inactive Epimer Control | BRD4 | HEK293 | >10,000 | <10 | [1] |
| RC-2 (Reversible Covalent) | BTK | Mino | 2.2 | 97 | [5] |
| NC-1 (Non-covalent) | BTK | Mino | 2.2 | 97 | [5] |
| IR-2 (Irreversible Covalent) | BTK | Mino | 5.4 | 93 | [5] |
Experimental Protocol: Western Blot Analysis of Active vs. Inactive PROTAC
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and the inactive epimer control for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1][7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1][6]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[1][6]
-
Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[1][6]
Proteasome and Neddylation Inhibitors: Confirming Ubiquitin-Proteasome System Dependency
To confirm that protein degradation is mediated by the proteasome, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132, carfilzomib) or a Nedd8-activating enzyme (NAE) inhibitor (e.g., MLN4924).[4][8] If the PROTAC-induced degradation is rescued in the presence of these inhibitors, it provides strong evidence for the involvement of the Cullin-RING E3 ligases and the proteasome.[4][8]
Data Presentation: Rescue of PROTAC-induced Degradation with Proteasome Inhibitors
| Cell Line | PROTAC Treatment | Proteasome Inhibitor | Target Protein Level (% of Control) | Reference |
| HeLa | 1 µM MZ1 (24h) | - | 20 | [8] |
| HeLa | 1 µM MZ1 (24h) | 10 µM MG132 | 85 | [8] |
| HCT116 | Compound 9 (24h) | - | ~40 (HDAC1) | [9] |
| HCT116 | Compound 9 (24h) | 10 µM MG132 | >90 (HDAC1) | [9] |
Experimental Protocol: Proteasome Inhibitor Rescue Assay
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Then, treat the cells with the PROTAC at a concentration known to cause significant degradation. Include controls for vehicle, PROTAC alone, and inhibitor alone.[8][10]
-
Cell Lysis and Analysis: Following the desired treatment period, lyse the cells and perform Western blot analysis as described in the previous protocol to determine the levels of the target protein.
Genetic Controls: E3 Ligase Knockout/Knockdown
To definitively establish the role of a specific E3 ligase in the PROTAC's mechanism, genetic approaches such as CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the E3 ligase can be employed.[11] If the PROTAC is no longer effective at degrading the target protein in cells lacking the specific E3 ligase, it confirms that the PROTAC acts through that particular ligase.
Data Presentation: Effect of E3 Ligase Knockout on PROTAC Activity
| Cell Line | PROTAC Concentration (nM) | Target Protein Level (% of Control) | E3 Ligase (VHL) Level (% of Control) | Reference |
| Wild-Type | 100 | 15 | 102 | [11] |
| VHL Knockout | 100 | 95 | <5 | [11] |
Experimental Protocol: PROTAC Validation in E3 Ligase Knockout Cells
-
Generate Knockout Cell Line: Use CRISPR/Cas9 technology to generate a stable cell line with the gene encoding the specific E3 ligase (e.g., VHL or CRBN) knocked out. Validate the knockout by Western blot.[11]
-
PROTAC Treatment: Seed both wild-type and E3 ligase knockout cells. Treat both cell lines with the PROTAC at various concentrations.
-
Analysis: Perform Western blot analysis to compare the degradation of the target protein in the wild-type versus the knockout cells.
Advanced Validation Techniques
Beyond these fundamental controls, a suite of more advanced techniques can provide deeper insights into the PROTAC's mechanism and selectivity.
Quantitative Mass Spectrometry: Assessing Off-Target Effects
To comprehensively evaluate the selectivity of a PROTAC, unbiased proteomic approaches are employed.[12][13] Techniques like Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA) mass spectrometry can quantify changes in the abundance of thousands of proteins following PROTAC treatment, revealing potential off-target degradation events.[12][13]
Experimental Protocol: Global Proteomics for Off-Target Analysis
-
Cell Treatment: Treat cells with the PROTAC at its optimal concentration, a vehicle control, and a negative control PROTAC.
-
Sample Preparation: Lyse the cells, extract proteins, and digest them into peptides. For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT).[14]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[12][14]
-
Data Analysis: Process the raw data to identify and quantify proteins. Statistical analysis is used to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[12]
Ternary Complex Formation Assays: Confirming the Initial Mechanistic Step
The formation of a stable ternary complex is the cornerstone of PROTAC activity.[15] Assays like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can monitor this interaction in living cells in real-time.[16][17] This assay uses a NanoLuc® luciferase-tagged protein and a HaloTag®-tagged protein, where energy transfer occurs only when the two are brought into close proximity by the PROTAC.[16][17]
Experimental Protocol: NanoBRET™ Ternary Complex Formation Assay
-
Cell Transfection: Co-express a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase in cells.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor.[16]
-
Signal Measurement: Add the NanoBRET™ detection reagents and measure the donor and acceptor emissions.[16]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[16]
Washout Experiments: Assessing the Duration of Degradation
Washout experiments are performed to determine the duration of the PROTAC's effect after its removal.[18] This provides insights into the kinetics of protein re-synthesis and the sustained activity of the PROTAC.
Experimental Protocol: PROTAC Washout Experiment
-
PROTAC Treatment: Treat cells with the PROTAC for a specified period to induce degradation.
-
Washout: Remove the PROTAC-containing medium, wash the cells with fresh medium, and then incubate them in PROTAC-free medium.[18]
-
Time-Course Analysis: Harvest cells at various time points after the washout and analyze the target protein levels by Western blot to monitor protein re-synthesis.[18]
Conclusion
A comprehensive validation strategy employing a combination of these control experiments is essential for the robust characterization of any novel PROTAC. By systematically demonstrating target- and E3 ligase-dependent degradation, confirming the involvement of the ubiquitin-proteasome system, assessing off-target effects, and verifying ternary complex formation, researchers can build a strong data package to support the continued development of their targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of PEG Linker Length in the Efficacy of AHPC-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how different polyethylene (B3416737) glycol (PEG) linker lengths influence the performance of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data, this document delves into the critical role of the linker in optimizing target protein degradation.
The efficacy of a PROTAC is not solely determined by the choice of warhead and E3 ligase ligand; the linker connecting these two moieties plays a fundamental role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.[1][2] Among the various linker types, PEG linkers are widely utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[][4][5] This guide will explore how varying PEG linker lengths can significantly impact the degradation efficiency of AHPC-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ligase.[6]
Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to reduced potency due to a higher entropic penalty upon binding and potential for non-productive binding modes.[1][7]
Below are tables summarizing quantitative data from various studies, illustrating the effect of linker length on the degradation of different target proteins.
Table 1: Comparison of Linker Length on Estrogen Receptor α (ERα) Degradation [8][9][10]
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Efficacy (Relative) | DC50 (Concentration for 50% Degradation) |
| 12 | ERα | VHL | Less Effective | Higher |
| 16 | ERα | VHL | More Effective | Lower |
| 19 | ERα | VHL | Less Effective | Higher |
| 21 | ERα | VHL | Less Effective | Higher |
A study by Cyrus et al. demonstrated that a 16-atom linker was optimal for the degradation of ERα, highlighting that a specific linker length can be more effective than both shorter and longer alternatives.[8][9][10]
Table 2: Comparison of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [1]
| PROTAC Linker (PEG units) | Target Protein | E3 Ligase | Binding Affinity |
| < 4 | BTK | Cereblon (CRBN) | Impaired |
| ≥ 4 | BTK | Cereblon (CRBN) | Unimpaired |
For BTK degraders, a minimum linker length of at least 4 PEG units was necessary to avoid steric hindrance and enable the formation of a stable ternary complex.[1]
Table 3: Comparison of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [11][12]
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Activity | DC50 | Dmax (Maximum Degradation) |
| < 12 | TBK1 | VHL | Not Evident | - | - |
| 12-29 | TBK1 | VHL | Effective | Submicromolar | >90% |
| 21 | TBK1 | VHL | Optimal | 3 nM | 96% |
| 29 | TBK1 | VHL | Less Effective | 292 nM | 76% |
PROTACs targeting TBK1 showed that linkers shorter than 12 atoms were inactive, while a 21-atom linker provided the most potent degradation.[11][12]
Visualizing the Process: From Mechanism to Measurement
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of AHPC-based PROTAC-mediated protein degradation.
Caption: PROTAC intervention in a simplified oncogenic signaling pathway.
Caption: Workflow for evaluating PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments in the evaluation of AHPC-based PROTACs.
Synthesis of an AHPC-PEG-Acid Linker
This protocol outlines a general method for synthesizing an AHPC-linker conjugate that can be subsequently coupled to a warhead.[6]
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified product in DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure to yield the AHPC-PEG-Acid linker.
-
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.[6]
Materials:
-
PROTAC-treated cell lysates
-
Protein concentration assay kit (e.g., BCA)
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Data Analysis:
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
Conclusion
The length of the PEG linker is a critical determinant of AHPC-based PROTAC efficacy. The presented data underscores that linker optimization is paramount for achieving potent and selective protein degradation. There is no universally optimal linker length; instead, the ideal length is target-dependent and must be determined empirically. The provided protocols and workflows offer a foundational approach for researchers to systematically evaluate and optimize PEG linker lengths in their own PROTAC development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Ternary Complex Formation: In Vitro and In-Cell Strategies
For researchers, scientists, and drug development professionals, the confirmation and characterization of ternary complexes are pivotal for understanding biological mechanisms and advancing therapeutic strategies, particularly in the realm of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). This guide provides a comprehensive comparison of key in vitro and in-cell methodologies for validating the formation of these three-part molecular assemblies. We present quantitative data from various techniques in structured tables, offer detailed experimental protocols, and visualize complex workflows and pathways to facilitate a deeper understanding and practical application of these methods.
The formation of a ternary complex, consisting of a target protein, a small molecule linker (such as a PROTAC), and an E3 ubiquitin ligase, is the foundational step for induced protein degradation.[1][2] The stability and cooperativity of this complex are critical determinants of the efficiency of subsequent ubiquitination and proteasomal degradation.[3] Therefore, robust and quantitative methods to validate and characterize these complexes both in controlled in vitro settings and within the complex milieu of a living cell are indispensable.
Quantitative Comparison of Validation Methods
The choice of assay for validating ternary complex formation depends on the specific research question, the available resources, and the desired level of quantitative detail. Below, we summarize key quantitative parameters obtained from various in vitro and in-cell techniques.
In Vitro Methods: A Quantitative Overview
In vitro assays utilize purified components, offering a high degree of control and enabling precise measurement of binding affinities and kinetics.[4][5]
| Method | Parameters Measured | Typical Range of Values | Notes |
| Surface Plasmon Resonance (SPR) | KD (binary & ternary), kon, koff, Cooperativity (α) | KD: pM to mM | Label-free, real-time analysis of binding kinetics.[4][6] Can distinguish between positive and negative cooperativity.[6] |
| Bio-Layer Interferometry (BLI) | KD (binary & ternary), kon, koff | KD: nM to mM | Label-free, real-time kinetics.[5] Generally higher throughput than SPR but can be less sensitive. |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | KD: nM to µM | Provides a complete thermodynamic profile of the interaction.[5] Considered the "gold standard" for measuring binding affinity and thermodynamics.[7] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50, KD (apparent) | nM to µM | Homogeneous, high-throughput assay.[8] Requires fluorescently labeled components. |
Table 1: Comparison of In Vitro Methods for Ternary Complex Validation. This table summarizes the key quantitative outputs and typical value ranges for common in vitro techniques used to characterize ternary complex formation.
In-Cell Methods: Assessing Complex Formation in a Biological Context
In-cell assays are crucial for confirming that the ternary complex forms within its native cellular environment, providing insights into cellular permeability, complex stability, and downstream functional consequences.[2][9]
| Method | Parameters Measured | Typical Output | Notes |
| NanoBRET™/FRET | Proximity/Interaction | BRET/FRET Ratio, Apparent KD | Real-time measurement of protein proximity in living cells.[10][11] Can be adapted for kinetic studies of complex formation and dissociation.[2] |
| Proximity Ligation Assay (PLA) | In situ protein-protein interaction | Fluorescent spots (puncta) per cell | Visualization and quantification of interactions within fixed cells at the single-molecule level.[12][13] |
| Co-Immunoprecipitation (Co-IP) | Protein-protein interaction | Western Blot band intensity | Qualitative or semi-quantitative assessment of complex formation.[14] A two-step Co-IP can provide more specific evidence of a ternary complex.[1][14] |
Table 2: Comparison of In-Cell Methods for Ternary Complex Validation. This table outlines the primary outputs of common in-cell techniques for detecting and quantifying ternary complex formation.
Visualizing the Pathways and Protocols
To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the PROTAC-mediated ternary complex formation pathway and the general workflows for both in vitro and in-cell validation.
Detailed Experimental Protocols
Following are detailed methodologies for key experiments cited in this guide.
In Vitro Methods
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free analysis of binding kinetics and affinity.[4]
Protocol:
-
Immobilization: Covalently couple one of the interacting proteins (e.g., the E3 ligase) to the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the small molecule (e.g., PROTAC) over the immobilized protein surface to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Separately, determine the binary KD of the small molecule for the target protein in solution.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the target protein (at a constant, saturating concentration) and a series of concentrations of the small molecule over the immobilized E3 ligase surface.
-
The resulting sensorgrams represent the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[6]
Principle: BLI measures the interference pattern of white light reflected from the surface of a biosensor tip. Changes in the thickness of the molecular layer on the tip due to binding events cause a wavelength shift, which is monitored in real time.[5]
Protocol:
-
Immobilization: Immobilize a biotinylated protein partner (e.g., E3 ligase) onto streptavidin-coated biosensor tips.
-
Baseline: Equilibrate the biosensor tips in assay buffer to establish a stable baseline.
-
Association: Dip the biosensor tips into wells containing the target protein and varying concentrations of the small molecule to measure the association phase.
-
Dissociation: Transfer the biosensor tips back to buffer-only wells to measure the dissociation of the complex.
-
Data Analysis: Analyze the resulting binding curves to determine kon, koff, and KD values.[5]
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one component (the ligand) is titrated into a solution of the other component (the macromolecule) in a sample cell, and the heat change is measured relative to a reference cell.[7]
Protocol:
-
Sample Preparation: Prepare purified protein and small molecule solutions in the same, well-dialyzed buffer to minimize heats of dilution. Degas the solutions before use.
-
Titration:
-
Binary Titration: Titrate the small molecule into the sample cell containing either the target protein or the E3 ligase to determine the binary binding thermodynamics.
-
Ternary Titration: Titrate one protein component (e.g., E3 ligase) into the sample cell containing a pre-formed binary complex of the other protein and the small molecule.
-
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the titrant to the sample. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[7] The entropy (ΔS) can then be calculated.
In-Cell Methods
Principle: Co-IP is used to identify protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") from a cell lysate, thereby also pulling down any interacting proteins (the "prey").[11] A two-step Co-IP can increase the specificity for detecting a ternary complex.[1][14]
Protocol:
-
Cell Lysis: Harvest and lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the cell lysate with control beads to reduce non-specific binding.
-
Immunoprecipitation (Step 1):
-
Incubate the pre-cleared lysate with an antibody specific to the first protein of the complex (e.g., a tagged target protein).
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution (Step 1): Elute the captured protein complexes from the beads under mild conditions (e.g., with a competitive peptide for the tag).
-
Immunoprecipitation (Step 2):
-
Incubate the eluate with an antibody against the second protein of the complex (e.g., the E3 ligase).
-
Capture this second immune complex with fresh protein A/G beads and wash.
-
-
Elution and Detection: Elute the final captured proteins and analyze by Western blotting using an antibody against the third component (e.g., the second protein partner).
Principle: FRET is a distance-dependent energy transfer between two fluorophores (a donor and an acceptor). When the two fluorophores are in close proximity (typically <10 nm), excitation of the donor can lead to emission from the acceptor, providing a readout of molecular proximity.[11]
Protocol:
-
Construct Preparation: Generate expression vectors for the proteins of interest fused to compatible FRET donor (e.g., CFP, GFP) and acceptor (e.g., YFP, mCherry) fluorophores.
-
Cell Transfection: Co-transfect cells with the donor- and acceptor-fused protein constructs.
-
Cell Treatment: Treat the cells with the small molecule inducer of the ternary complex.
-
Imaging: Acquire images of the cells using a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.
-
Data Analysis: Quantify the FRET efficiency by measuring the sensitized emission of the acceptor upon donor excitation.[10] Normalize the FRET signal to the expression levels of the donor and acceptor proteins.
Principle: PLA allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. When two proteins are in close proximity, primary antibodies bound to them are recognized by secondary antibodies conjugated to DNA oligonucleotides. These oligonucleotides can then be ligated to form a circular DNA template, which is amplified by rolling circle amplification, and the product is detected with fluorescent probes.[12][13]
Protocol:
-
Cell Fixation and Permeabilization: Fix and permeabilize cells to allow antibody access.
-
Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species that recognize the two proteins of interest.
-
PLA Probe Incubation: Add secondary antibodies conjugated to unique oligonucleotides (PLA probes) that bind to the primary antibodies.
-
Ligation: Add a ligation solution containing two additional oligonucleotides that hybridize to the PLA probes and a ligase to form a circular DNA molecule if the probes are in close proximity.
-
Amplification: Add a polymerase and fluorescently labeled nucleotides to amplify the circular DNA template, creating a localized fluorescent signal.
-
Imaging and Analysis: Visualize the fluorescent PLA signals (puncta) using a fluorescence microscope and quantify the number of signals per cell.
References
- 1. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualization of AP-1–NF-κB ternary complexes in living cells by using a BiFC-based FRET - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (S,R,S)-AHPC-PEG2-C4-Cl
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of novel chemical entities like (S,R,S)-AHPC-PEG2-C4-Cl are paramount for ensuring both laboratory safety and environmental stewardship. This document provides a detailed, step-by-step protocol for the proper disposal of this PROTAC (Proteolysis Targeting Chimera) linker, synthesized from best practices for hazardous chemical waste management.
This compound is a synthetic molecule incorporating a von Hippel-Lindau (VHL) E3 ligase ligand, a PEG2 linker, and a chloroalkane chain, designed for use in targeted protein degradation research. Due to its biological activity and chemical composition, all materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling Protocols
Before beginning any procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Chemical splash-proof |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene |
| Body Protection | Laboratory Coat | Full-length, buttoned |
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing.[1]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
In all cases of exposure, seek immediate medical attention and provide the safety data sheet for a related compound if available.
Step-by-Step Disposal Procedure
The primary and required method for the disposal of this compound and any contaminated materials is through an approved hazardous waste management facility, which will typically utilize incineration.[2] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[2][3]
1. Waste Minimization and Segregation: To reduce the volume of hazardous waste, only prepare the amount of solution needed for your experiment.[2] All waste contaminated with this compound must be segregated from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.[2]
2. Waste Collection: Establish clearly marked waste containers in the immediate vicinity where the work is being performed.[2] All items that come into contact with the compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[2] Collect these items in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: This includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.[2] Collect liquid waste in a compatible, leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) or plastic-coated glass bottle with a secure screw-top cap.[2][4] Do not mix with other solvent waste streams unless permitted by your institution's EHS office.[2]
Table 2: Waste Container Specifications
| Waste Type | Container Type | Material | Key Features |
| Solid | Lined Bin | Heavy-duty plastic bag within a rigid, lidded container | Puncture-resistant, properly sealed |
| Liquid | Bottle | High-Density Polyethylene (HDPE) or Coated Glass | Chemically compatible, leak-proof, screw-top cap |
3. Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration of the active compound.[2][4]
4. Storage: Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup by your institution's hazardous waste management service.[2][4] Ensure that incompatible wastes are segregated within the SAA.
5. Decontamination: Proper decontamination of laboratory equipment and surfaces is critical. Wipe down all surfaces and non-disposable equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a rinse with water. All wipes used in this process must be disposed of as solid hazardous waste.[2]
6. Final Disposal Logistics: Coordinate with your institution's EHS department for the scheduled pickup and final disposal of the hazardous waste. The primary method of disposal will be incineration by a licensed waste management facility.[2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Visualization
While a signaling pathway is not directly applicable to disposal procedures, a logical relationship diagram illustrates the core principles of safe chemical waste management.
Caption: Core principles for safe laboratory chemical waste management.
References
Personal protective equipment for handling (S,R,S)-AHPC-PEG2-C4-Cl
Essential Safety and Handling of (S,R,S)-AHPC-PEG2-C4-Cl
This compound is a research chemical that requires careful handling by trained personnel in a laboratory setting. [1] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following guidance is based on information for similar PROTAC (Proteolysis-Targeting Chimera) molecules and general laboratory safety best practices.[1] This document provides essential information for the safe handling, storage, and disposal of this compound to ensure the safety of researchers and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The minimum recommended PPE is outlined below.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required.[1] |
| Body Protection | A laboratory coat must be worn to protect against splashes.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area. A fume hood is recommended, especially when handling the solid compound and preparing stock solutions.[1] |
Hazard Identification and First Aid
Although specific hazard data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. The following first aid measures are recommended in case of exposure.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water. Remove any contaminated clothing.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Operational Plan: Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical for laboratory safety and to ensure the stability of the compound.
Handling
-
Engineering Controls : Use in a well-ventilated area, with a fume hood being the preferred method for handling the solid and preparing solutions.[1]
-
Personal Hygiene : Avoid contact with eyes and skin. Do not inhale vapors or dust. Wash hands thoroughly after handling.[2][3]
-
General Practices : Do not eat, drink, or smoke in the laboratory.[3] Pipetting by mouth is strictly prohibited; use mechanical pipetting devices.[4]
Storage
-
Temperature : Store the compound at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5][6]
-
Container : Keep the container tightly sealed to prevent contamination and degradation.[7]
-
Solutions : Stock solutions should also be stored at -20°C or -80°C.[5][6] If water is used as the solvent for a stock solution, it should be filtered and sterilized.[5][8]
Disposal Plan
-
Waste Categorization : Dispose of this compound and any contaminated materials as chemical waste.
-
Containers : Use designated, properly labeled, and sealed containers for chemical waste.
-
Procedure : Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving this compound, such as a cell-based degradation assay.
Caption: A typical experimental workflow using this compound.
Detailed Protocol: Western Blot for Protein Degradation
This protocol outlines the steps to assess protein degradation induced by this compound.
-
Cell Seeding : Seed the desired cell line into 6-well plates at an appropriate density and allow them to attach overnight.
-
Preparation of Treatment Solutions : Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).[1]
-
Cell Treatment : Remove the existing medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.
-
Incubation : Incubate the cells for the desired amount of time to allow for protein degradation.
-
Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation : Prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Western Blot :
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
-
Data Analysis : Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control to determine the relative decrease in protein levels at different concentrations of the degrader.[1]
Logical Relationship: PROTAC Action
The following diagram illustrates the mechanism of action for a PROTAC like this compound.
Caption: The mechanism of action for a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. ruixibiotech.com [ruixibiotech.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. ethz.ch [ethz.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 8. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
